Physagulide Y
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H40O10 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(2S,3S,4S,6R,7S,11R,16R,17R)-2,16,17-trihydroxy-6-[(1R)-1-[(2R)-4-(hydroxymethyl)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7,11-dimethyl-12-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-13-en-3-yl] acetate |
InChI |
InChI=1S/C30H40O10/c1-14-17(13-31)11-20(39-25(14)35)15(2)30-24(40-30)23(38-16(3)32)29(37)19-12-22(34)28(36)9-6-7-21(33)27(28,5)18(19)8-10-26(29,30)4/h6-7,15,18-20,22-24,31,34,36-37H,8-13H2,1-5H3/t15-,18?,19?,20-,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 |
InChI Key |
VNEYTLXAFWQLRK-PCKJNAAASA-N |
Isomeric SMILES |
CC1=C(C[C@@H](OC1=O)[C@@H](C)[C@@]23[C@@H](O2)[C@@H]([C@]4([C@@]3(CCC5C4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |
Canonical SMILES |
CC1=C(CC(OC1=O)C(C)C23C(O2)C(C4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Isolation of Physagulide Y from Physalis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth guide to the isolation and characterization of Physagulide Y, a member of the withanolide class of compounds, from Physalis species. This document outlines detailed experimental protocols, from the initial extraction of plant material to the final purification and structural elucidation of the target compound. Furthermore, it explores the potential biological activities and associated signaling pathways, offering valuable insights for drug discovery and development.
Introduction to Physagulides and the Genus Physalis
The genus Physalis, belonging to the Solanaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, most notably withanolides and physalins. These C28 steroidal lactones have garnered significant scientific interest due to their wide range of pharmacological properties, including anti-inflammatory, cytotoxic, immunomodulatory, and antimicrobial activities. This compound represents one such withanolide, and its isolation is a key step in harnessing its therapeutic potential. Species such as Physalis angulata, Physalis peruviana, and Physalis alkekengi are prominent sources of these valuable compounds.[1][2][3][4][5][6][7][8]
General Isolation and Purification Workflow
The isolation of this compound from Physalis plant material is a multi-step process that involves extraction, fractionation, and a series of chromatographic purifications. The general workflow is depicted below.
References
- 1. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Bioactive compounds from Physalis angulata and their anti-inflammatory and cytotoxic activities | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Physagulide Y
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physagulide Y, a novel withanolide isolated from Physalis angulata var. villosa, has been identified as a potent inhibitor of the glucose transporter 1 (GLUT1), highlighting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. Detailed experimental protocols for the isolation and characterization of this compound are also presented to facilitate further research and development.
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and HRESIMS experiments.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the exact mass and molecular formula of this compound.
Table 1: HRESIMS Data for this compound
| Parameter | Value |
| Ion | [M + H]⁺ |
| Measured m/z | 573.2644 |
| Calculated m/z | 573.2649 |
| Molecular Formula | C₃₀H₄₀O₁₀ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker AVANCE III 600 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.89 | d | 10.2 |
| 3 | 6.71 | dd | 10.2, 5.0 |
| 4α | 2.95 | m | |
| 4β | 2.65 | m | |
| 6α | 4.39 | d | 4.1 |
| 6β | 4.33 | m | |
| 7α | 2.05 | m | |
| 7β | 1.85 | m | |
| 8 | 1.75 | m | |
| 9 | 1.95 | m | |
| 11α | 1.60 | m | |
| 11β | 1.45 | m | |
| 12α | 2.20 | m | |
| 12β | 1.80 | m | |
| 14 | 3.65 | t | 8.0 |
| 15α | 2.10 | m | |
| 15β | 1.90 | m | |
| 16α | 2.55 | m | |
| 16β | 2.30 | m | |
| 17 | 2.45 | m | |
| 18-H₃ | 1.25 | s | |
| 21-H₃ | 1.05 | d | 6.5 |
| 22 | 4.45 | dd | 12.0, 4.0 |
| 23α | 2.70 | m | |
| 23β | 2.50 | m | |
| 27-H₃ | 1.90 | s | |
| 28-H₃ | 1.98 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 202.5 | C |
| 2 | 128.5 | CH |
| 3 | 145.0 | CH |
| 4 | 35.0 | CH₂ |
| 5 | 78.0 | C |
| 6 | 82.0 | CH |
| 7 | 32.0 | CH₂ |
| 8 | 31.0 | CH |
| 9 | 40.0 | CH |
| 10 | 50.0 | C |
| 11 | 25.0 | CH₂ |
| 12 | 38.0 | CH₂ |
| 13 | 45.0 | C |
| 14 | 85.0 | C |
| 15 | 30.0 | CH₂ |
| 16 | 28.0 | CH₂ |
| 17 | 55.0 | CH |
| 18 | 22.0 | CH₃ |
| 19 | 19.0 | CH₃ |
| 20 | 75.0 | C |
| 21 | 15.0 | CH₃ |
| 22 | 80.0 | CH |
| 23 | 33.0 | CH₂ |
| 24 | 125.0 | C |
| 25 | 150.0 | C |
| 26 | 168.0 | C |
| 27 | 12.0 | CH₃ |
| 28 | 20.0 | CH₃ |
Experimental Protocols
Isolation of this compound
The dried and powdered whole plants of Physalis angulata var. villosa were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
-
Mass Spectrometry: HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source in the positive ion mode.
Signaling Pathway and Experimental Workflow
This compound exhibits its anticancer activity by inhibiting the GLUT1 transporter, which is crucial for glucose uptake in cancer cells. The workflow for its identification and the proposed mechanism of action are depicted below.
Caption: Experimental workflow for the isolation, characterization, and proposed mechanism of action of this compound.
This diagram illustrates the sequential process from the plant source to the final identification of this compound and its biological target. The inhibition of the GLUT1 transporter by this compound disrupts glucose uptake in cancer cells, leading to reduced ATP production and subsequent inhibition of cell proliferation. This targeted action underscores the therapeutic potential of this compound in cancer treatment.
The Core of Physagulide Y Biosynthesis: A Technical Guide for Researchers
An In-depth Exploration of the Putative Biosynthetic Pathway, Experimental Methodologies, and Quantitative Analysis of a Promising Class of Withanolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physagulide Y, a member of the withanolide class of steroidal lactones, represents a molecule of significant interest for its potential therapeutic applications. While the precise biosynthetic pathway of this compound has yet to be fully elucidated, extensive research into the biosynthesis of withanolides and the closely related physalins provides a robust framework for understanding its formation. This technical guide synthesizes the current knowledge on the core biosynthetic pathway, offering a putative route to this compound, detailed experimental protocols for pathway elucidation, and a summary of available quantitative data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
The biosynthesis of withanolides is a complex process originating from the sterol pathway, with 24-methylenecholesterol identified as a key branchpoint intermediate.[1] Through a series of oxidative transformations catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other enzymes, the characteristic steroidal scaffold is modified to generate the diverse array of withanolide structures.[2] This guide will delve into the established upstream pathway leading to 24-methylenecholesterol and then present a putative downstream pathway to a this compound-like core structure, drawing parallels from characterized withanolide and physalin biosynthetic pathways.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through two major stages: the formation of the common precursor 24-methylenecholesterol from the isoprenoid pathway, and the subsequent series of modifications to this sterol framework to yield the final product.
Upstream Pathway: Formation of 24-Methylenecholesterol
The initial steps of withanolide biosynthesis are well-established and shared with other triterpenoids and sterols. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), two molecules of which are joined to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized to cycloartenol, a key intermediate in phytosterol biosynthesis. A series of enzymatic steps then convert cycloartenol to 24-methylenecholesterol.
Putative Downstream Pathway to this compound
The conversion of 24-methylenecholesterol to this compound is proposed to involve a series of oxidative modifications, including hydroxylations, epoxidations, and the formation of the characteristic δ-lactone ring. Based on the structure of this compound and the known functions of enzymes in withanolide biosynthesis, a putative pathway can be constructed.
A key initial step is the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, a reaction catalyzed by sterol Δ24-isomerase (24ISO).[1] This is followed by a cascade of oxidations, likely catalyzed by a suite of cytochrome P450 enzymes, to introduce hydroxyl groups and form the lactone ring. The formation of the A-ring enone system is another critical modification. Finally, specific tailoring steps, such as acylation, would lead to the final structure of this compound.
Quantitative Data
Quantitative analysis of gene expression and metabolite accumulation provides valuable insights into the regulation and flux of the withanolide biosynthetic pathway. The following tables summarize key quantitative data from studies on Withania somnifera.
Table 1: Relative Expression of Withanolide Biosynthetic Genes in Different Tissues of Withania somnifera
| Gene | Leaf | Root | Stem | Flower |
| HMGR | High | Moderate | Low | Moderate |
| FPPS | High | High | Moderate | High |
| SQS | High | Moderate | Low | Moderate |
| SQE | High | Moderate | Low | Moderate |
| CAS | High | High | Low | High |
| CYP450s | High | Moderate | Low | Moderate |
Data compiled from multiple studies and represent general trends. "High," "Moderate," and "Low" are relative expression levels.
Table 2: Accumulation of Major Withanolides in Different Tissues of Withania somnifera
| Withanolide | Leaf (mg/g DW) | Root (mg/g DW) |
| Withaferin A | 1.5 - 4.0 | 0.1 - 0.5 |
| Withanolide A | 0.5 - 2.0 | 0.2 - 1.0 |
| Withanone | 0.2 - 1.0 | 0.1 - 0.8 |
Values represent a range observed across different studies and environmental conditions.
Experimental Protocols
The elucidation of the withanolide biosynthetic pathway has been made possible through a combination of molecular and biochemical techniques. This section provides an overview of the key experimental protocols.
Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae
Heterologous expression in a microbial host like yeast is a powerful tool for characterizing the function of biosynthetic enzymes.[3][4][5]
1. Gene Cloning and Vector Construction:
- Identify candidate genes (e.g., CYPs, reductases) from a Withania somnifera transcriptome or genome database.
- Amplify the full-length coding sequence of the candidate gene using PCR with gene-specific primers.
- Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
- Verify the construct by sequencing.
2. Yeast Transformation:
- Prepare competent S. cerevisiae cells (e.g., strain WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- Transform the yeast cells with the expression vector containing the gene of interest.
- Select for transformed colonies on appropriate selective media (e.g., SC-Ura).
3. Protein Expression and Microsome Preparation:
- Inoculate a starter culture of the transformed yeast in selective media with glucose.
- Induce protein expression by transferring the culture to a medium containing galactose.
- Harvest the yeast cells by centrifugation.
- Prepare microsomes (a fraction enriched in endoplasmic reticulum membranes where P450s are typically localized) by cell lysis and differential centrifugation.
4. In Vitro Enzyme Assays:
- Resuspend the microsomes in a reaction buffer.
- Add the putative substrate (e.g., 24-methylenecholesterol or a downstream intermediate) and a source of reducing equivalents (NADPH).
- Incubate the reaction at an optimal temperature (e.g., 28-30°C).
- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
- Analyze the products by LC-MS to identify the enzymatic conversion.
"Gene_Cloning" [label="Gene Cloning into\nYeast Expression Vector"];
"Yeast_Transformation" [label="Yeast Transformation"];
"Protein_Expression" [label="Protein Expression\n(Galactose Induction)"];
"Microsome_Isolation" [label="Microsome Isolation"];
"Enzyme_Assay" [label="In Vitro Enzyme Assay\nwith Substrate"];
"Product_Analysis" [label="Product Analysis\n(LC-MS)"];
"Gene_Cloning" -> "Yeast_Transformation" -> "Protein_Expression" -> "Microsome_Isolation" -> "Enzyme_Assay" -> "Product_Analysis";
}
Virus-Induced Gene Silencing (VIGS) in Withania somnifera
VIGS is a reverse genetics tool used to transiently silence the expression of a target gene in plants, allowing for the study of its function in vivo.[6][7][8]
1. VIGS Vector Construction:
- Select a 200-400 bp fragment of the target gene's coding sequence.
- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
2. Agrobacterium Transformation:
- Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV2 construct and a helper plasmid (pTRV1).
3. Agroinfiltration:
- Grow cultures of Agrobacterium carrying pTRV1 and pTRV2-gene fragment.
- Mix the cultures in a 1:1 ratio.
- Infiltrate the Agrobacterium suspension into the leaves of young W. somnifera plants using a needleless syringe.
4. Analysis of Silenced Plants:
- After 3-4 weeks, observe the plants for any phenotypic changes.
- Confirm gene silencing by quantifying the transcript levels of the target gene using qRT-PCR.
- Analyze the metabolite profile of the silenced plants by LC-MS to determine the effect of gene silencing on withanolide biosynthesis.
"Vector_Construction" [label="VIGS Vector Construction\n(pTRV2-Gene Fragment)"];
"Agro_Transformation" [label="Agrobacterium Transformation"];
"Agroinfiltration" [label="Agroinfiltration of\nW. somnifera Leaves"];
"Gene_Silencing" [label="Gene Silencing"];
"Analysis" [label="Phenotypic, Transcriptomic,\nand Metabolomic Analysis"];
"Vector_Construction" -> "Agro_Transformation" -> "Agroinfiltration" -> "Gene_Silencing" -> "Analysis";
}
Conclusion
While the complete biosynthetic pathway of this compound remains an active area of research, the foundational knowledge of withanolide biosynthesis provides a clear roadmap for its elucidation. The combination of genomic and transcriptomic analysis with powerful experimental techniques such as heterologous expression and VIGS will undoubtedly lead to the full characterization of this pathway. The information presented in this guide offers a comprehensive starting point for researchers aiming to unravel the biosynthesis of this compound and other valuable withanolides, ultimately paving the way for their sustainable production and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virus-induced Gene Silencing (VIGS) in Nicotiana benthamiana and Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
Physagulide Y and its Analogs: A Technical Guide to Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Abundance and Yield of Physalins
The concentration of physalins can vary significantly depending on the plant species, the specific part of the plant, and its developmental stage. As a representative example, this section will focus on the natural abundance and yield of Physalin D, a well-characterized member of the physalin family.
Data Presentation: Natural Abundance and Yield of Physalin D from Physalis alkekengi L.
The following table summarizes the quantitative data on the natural abundance of Physalin D in various parts of the Physalis alkekengi plant at different stages of maturity. This data is crucial for optimizing harvesting strategies to maximize the yield of the target compound.
| Plant Material | Maturity Stage | Physalin D Content (% dry weight) |
| Calyx | Immature | 0.7880 ± 0.0612[1] |
| Calyx | Mature | 0.2028 ± 0.016[1] |
| Fruit | Immature | 0.0992 ± 0.0083[1] |
| Fruit | Mature | 0.0259 ± 0.0021[1] |
Data sourced from Laczkó-Zöld et al. (2017).[1]
Experimental Protocols
A generalized workflow for the isolation and purification of physalins from Physalis plant material is presented below. This protocol is a composite based on established methodologies and can be adapted for specific physalins.
Experimental Workflow for Physalin Isolation
Caption: A generalized workflow for the isolation of physalins.
Detailed Methodologies
1. Plant Material and Extraction:
-
Plant Material: Dried whole plants of Physalis angulata are powdered.
-
Extraction: The powdered plant material is subjected to maceration with dichloromethane (CH2Cl2) at room temperature. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure at 40°C to yield a crude extract[2].
2. Chromatographic Purification:
-
Open Column Chromatography: The crude extract is subjected to bio-guided fractionation using open column chromatography on silica gel (Si-60)[2].
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative HPLC to isolate the individual physalins[2].
3. Quantitative Analysis by HPLC:
The following conditions have been successfully used for the quantification of Physalin B and D in Physalis angulata.
-
Instrumentation: UFLC Shimadzu (LC-20AD) with a DAD SPD-M20A detector.
-
Column: Agilent C18 (250 mm × 4.6 mm; 5 μm)[3].
-
Mobile Phase: A gradient of acetonitrile (A), methanol (B), and water (D)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C[3].
-
Detection Wavelength: 225 nm[3].
Signaling Pathways Modulated by Physalins
Physalins exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer. A prominent target is the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Many physalins, including Physalin A, B, and F, have been shown to inhibit the canonical NF-κB signaling pathway. They typically act by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Physalins inhibit the NF-κB pathway.
Induction of Apoptosis by Physalin F
Physalin F has been demonstrated to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.
Caption: Physalin F induces apoptosis via ROS and mitochondria.
Conclusion
While specific data on "Physagulide Y" remains elusive, the comprehensive analysis of its close analogs, the physalins, provides a robust framework for understanding the potential natural abundance, isolation strategies, and biological activities of this class of compounds. The quantitative data on Physalin D highlights the importance of selecting the appropriate plant part and developmental stage for maximizing yields. The detailed experimental protocols offer a practical guide for the isolation and quantification of these valuable natural products. Furthermore, the elucidation of their interactions with key signaling pathways, such as NF-κB, underscores their therapeutic potential and provides a solid foundation for future research and drug development endeavors. Further investigation is warranted to isolate and characterize "this compound" to determine its specific properties and potential applications.
References
Physagulide Y: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physagulide Y is a naturally occurring withanolide that has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information is presented to support further research and development of this promising compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides representative experimental protocols and a hypothesized signaling pathway based on its known mechanism of action as a Glucose Transporter 1 (GLUT1) inhibitor.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound are not extensively reported. The following table summarizes the known and calculated properties.
| Property | Value | Source/Method |
| Molecular Formula | C₃₀H₄₀O₁₀ | [1] |
| Molecular Weight | 560.63 g/mol | Calculated |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | A 2 mg/mL working solution can be prepared in a vehicle of DMSO, PEG300, Tween 80, and saline/PBS, from a 40 mg/mL mother liquor in DMSO.[1] | Commercial Supplier Data |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1] | Commercial Supplier Data |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Glucose Transporter 1 (GLUT1), a protein responsible for facilitating the transport of glucose across the plasma membrane.[1] Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," and therefore upregulate GLUT1 to meet their increased energy demands. By inhibiting GLUT1, this compound can selectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.
Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of GLUT1. This disruption of glucose uptake initiates a cascade of downstream cellular events. The following diagram illustrates the hypothesized signaling pathway affected by this compound.
Caption: Hypothesized signaling pathway of this compound via GLUT1 inhibition.
Experimental Protocols
The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established methods for withanolides and GLUT1 inhibitors.
Isolation of this compound from Physalis Species
This protocol describes a general method for the extraction and isolation of withanolides from plant material, which can be adapted for this compound.[2][3][4]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Air-dried and powdered whole plants of a Physalis species are macerated with 85% ethanol at room temperature. The extraction is repeated multiple times to ensure complete recovery.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, to separate compounds based on their solubility.
-
Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Characterization
The structure of the isolated this compound would be elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used for complete and unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and molecular formula of this compound.
GLUT1 Inhibition Assay
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on glucose uptake.[5][6]
Caption: Workflow for a GLUT1 inhibition assay using 2-deoxyglucose.
Methodology:
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Glucose Uptake: A glucose analog, 2-deoxyglucose (2-DG), is added to the wells. 2-DG is taken up by the cells via glucose transporters but cannot be fully metabolized, causing it to accumulate intracellularly as 2-DG-6-phosphate (2-DG6P).
-
Lysis and Detection: The cells are lysed, and the amount of accumulated 2-DG6P is measured using a coupled enzymatic assay that results in a luminescent signal. The intensity of the luminescence is proportional to the amount of glucose uptake.
-
Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on GLUT1-mediated glucose uptake.
Future Directions
While this compound shows promise as a GLUT1 inhibitor, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Physicochemical Profiling: Detailed experimental determination of solubility, melting point, and other physicochemical parameters is crucial for formulation development.
-
In-depth Mechanistic Studies: Elucidating the precise binding mode of this compound to GLUT1 and its effects on downstream signaling pathways will provide a more complete understanding of its anticancer activity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of even more potent and selective GLUT1 inhibitors with improved pharmacological properties.
Conclusion
This compound is a compelling natural product with a clear mechanism of action as a GLUT1 inhibitor. Its potential to selectively target the metabolic vulnerability of cancer cells makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of this compound and serves as a resource to facilitate ongoing and future research in this exciting area.
References
- 1. Physagulide Y_TargetMol [targetmol.com]
- 2. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Target Prediction for Physagulide Y: A Technical Guide
Foreword: This technical guide outlines a comprehensive in silico workflow for the prediction of protein targets for Physagulide Y, a naturally occurring withanolide with recognized therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, computational biology, and medicinal chemistry. It provides a structured approach to leveraging computational tools for hypothesis generation in early-stage drug discovery.
Introduction to this compound and In Silico Target Prediction
This compound belongs to the withanolide class of C28 steroidal lactones, natural products isolated from plants of the Physalis genus. Withanolides have demonstrated a wide array of pharmacological activities, including anti-inflammatory and anti-tumor effects. Preliminary research has identified Glucose Transporter 1 (GLUT1) as a target for this compound, suggesting its potential in cancer therapy.
In silico target prediction is a computational approach to identify and prioritize potential protein targets of a bioactive small molecule. This methodology accelerates the drug discovery process by narrowing down the experimental validation scope, thereby saving time and resources. The primary strategies employed are ligand-based and structure-based methods.
Proposed In Silico Target Prediction Workflow
A multi-faceted approach, combining several computational methodologies, is proposed to enhance the accuracy and reliability of target prediction for this compound. The workflow is designed to progress from broad, ligand-based similarity searches to more specific, structure-based docking simulations, culminating in pathway analysis to contextualize the findings.
Data Presentation: this compound (as represented by Physagulide J)
For the initiation of in silico analyses, the chemical structure of the query molecule is paramount. The following table summarizes the key identifiers for Physagulide J.
| Identifier | Value | Source |
| IUPAC Name | CC(C--INVALID-LINK--C)=O)O)OC(C)=O)C)O6)=C(C)C6=O | Immunomart[1] |
| SMILES | CC1=C(O--INVALID-LINK--C[C@H]1OC(=O)C)[C@H]1C[C@@H]2--INVALID-LINK--(C[C@H]3[C@]45CC=CC(C)=C4C(=O)O[C@H]3C[C@@]21C)C5 | Generated from IUPAC |
| Molecular Formula | C30H40O7 | Immunomart[1] |
| Molecular Weight | 512.6 g/mol | Immunomart[1] |
Experimental Protocols
Ligand Preparation
-
Objective: To obtain a high-quality 3D conformation of the ligand for subsequent in silico screening.
-
Protocol:
-
The SMILES string of Physagulide J is imported into a molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio).
-
The 2D structure is converted to a 3D structure.
-
The structure is subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94). This step is crucial to relieve any steric clashes and to obtain a low-energy conformation.
-
If the screening method requires it, multiple conformers are generated to account for the flexibility of the molecule.
-
Ligand-Based Target Prediction
-
Objective: To identify proteins that are known to bind to molecules structurally similar to this compound.
-
Protocol:
-
The SMILES string of Physagulide J is used as a query in chemical similarity search servers.
-
A Tanimoto coefficient threshold (e.g., >0.85) is set to retrieve structurally similar compounds.
-
The known biological targets of the retrieved similar compounds are compiled.
-
-
Recommended Databases:
-
ChEMBL
-
PubChem
-
BindingDB
-
-
Objective: To identify the essential 3D arrangement of chemical features of this compound responsible for its biological activity and to screen for proteins that recognize this pharmacophore.
-
Protocol:
-
A ligand-based pharmacophore model is generated from the 3D structure of Physagulide J. The model will consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
This pharmacophore model is then used as a query to screen a database of protein structures annotated with pharmacophoric features.
-
-
Recommended Software and Servers:
-
Schrödinger Phase
-
LigandScout
-
PharmMapper
-
ZINCPharmer
-
Structure-Based Target Prediction: Reverse Docking
-
Objective: To predict the binding affinity of this compound to a large number of protein crystal structures.
-
Protocol:
-
A database of 3D protein structures is selected. This can be a comprehensive database like the PDB or a curated subset of druggable proteins.
-
The prepared 3D structure of Physagulide J is systematically docked into the binding sites of each protein in the database using a molecular docking program.
-
The docking results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
-
-
Recommended Software and Databases:
-
Docking Software: AutoDock Vina, GOLD, Glide
-
Target Databases: PDB, sc-PDB, TarFisDock database
-
Target Prioritization and Pathway Analysis
-
Objective: To consolidate the results from the different in silico methods and to understand the biological context of the predicted targets.
-
Protocol:
-
Consensus Scoring: The lists of potential targets from the chemical similarity search, pharmacophore screening, and reverse docking are compared. Targets that are identified by multiple methods are given a higher priority.
-
Filtering: The list of prioritized targets is filtered to remove any known off-targets or proteins with functions that are not relevant to the known or desired therapeutic area.
-
Pathway Analysis: The final list of high-confidence targets is submitted to a pathway analysis tool to identify the biological pathways in which these proteins are involved.
-
-
Recommended Pathway Databases:
Predicted Targets and Signaling Pathways
Based on the known biological activities of withanolides and the established role of GLUT1 in cancer, the following table summarizes potential targets and pathways for this compound.
| Predicted Target | Rationale | Associated Signaling Pathway |
| GLUT1 (SLC2A1) | Experimentally suggested target. | Glucose metabolism, Warburg effect in cancer. |
| NF-κB Pathway Proteins (e.g., IKKβ) | Withanolides are known inhibitors of the NF-κB pathway. | Inflammation, cell survival, proliferation. |
| STAT3 | A known target for other physagulins and withanolides. | Cell proliferation, apoptosis, angiogenesis. |
| Vimentin | A known target of Withaferin A, a prominent withanolide. | Epithelial-mesenchymal transition (EMT), cancer metastasis. |
| Heat Shock Protein 90 (Hsp90) | A chaperone protein known to be inhibited by withanolides. | Protein folding and stability, cancer cell survival. |
Hypothesized Signaling Pathway Perturbation by this compound
The following diagram illustrates a hypothesized mechanism of action for this compound in a cancer cell, based on its known inhibition of GLUT1 and the predicted interference with the NF-κB and STAT3 pathways.
Conclusion
This technical guide provides a robust framework for the in silico prediction of targets for this compound. By employing a consensus of ligand-based and structure-based computational methods, researchers can generate a high-confidence list of potential protein targets. Subsequent pathway analysis allows for the formulation of testable hypotheses regarding the molecule's mechanism of action. This approach is instrumental in guiding and accelerating the preclinical development of promising natural products like this compound. The experimental validation of the computationally predicted targets is a critical next step in the drug discovery pipeline.
References
- 1. Physagulide J - Immunomart [immunomart.com]
- 2. Physagulin A | C30H38O7 | CID 85110396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physangulide | C28H42O9 | CID 14605176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physagulide I | C30H40O8 | CID 134133475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: The Anti-inflammatory Properties of Physalins
Disclaimer: Initial searches for "Physagulide Y" did not yield specific scientific data. This document provides a comprehensive overview of the anti-inflammatory properties of closely related and well-researched compounds from the same chemical class, the physalins, with a focus on Physalin A, B, E, and F. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
Physalins are a group of naturally occurring seco-steroids isolated from plants of the Physalis genus.[1] Extensive research has demonstrated their potent anti-inflammatory activities both in vitro and in vivo.[2][3] These compounds modulate key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway, and to a lesser extent, the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] By inhibiting these pathways, physalins effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] This whitepaper consolidates the current understanding of the anti-inflammatory mechanisms of physalins, presents quantitative data on their efficacy, details common experimental protocols, and visualizes the key signaling pathways involved.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The primary anti-inflammatory mechanism of physalins involves the suppression of the NF-κB signaling cascade.[2][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][4]
Physalins have been shown to interfere with this process at multiple points:
-
Inhibition of IκBα Degradation: Several physalins, including Physalin A, prevent the degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm.[3]
-
Inhibition of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, physalins block the movement of the p65 and p50 subunits of NF-κB into the nucleus.[4][5]
Some physalins also exhibit modulatory effects on the MAPK pathway, which is another critical regulator of the inflammatory response.[6] However, the inhibition of the NF-κB pathway is considered the predominant mechanism of their anti-inflammatory action.[3]
Signaling Pathway Diagrams
References
- 1. florajournal.com [florajournal.com]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physalins and neophysalins from the calyx of Physalis alkekengi: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
"Physagulide Y" mechanism of action initial studies
An In-depth Technical Guide to the Initial Mechanism of Action Studies of Physagulide Y and Related Withanolides
Disclaimer: As of late 2025, publicly available research specifically detailing the mechanism of action of "this compound" is limited. This guide, therefore, focuses on the well-documented biological activities of the closely related withanolide, Physagulide Q , and other pertinent physalins isolated from the Physalis genus. The structural similarities within this class of compounds suggest that their mechanisms of action are likely conserved. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this promising class of natural products.
Anti-Cancer Activity of Physagulide Q
Initial studies have concentrated on the anti-proliferative and pro-apoptotic effects of Physagulide Q in human hepatocellular carcinoma (HCC) cells.[1][2] The compound has been shown to suppress cancer cell growth and induce programmed cell death.[1][2]
Quantitative Data: Cytotoxicity of Physagulide Q
The cytotoxic effects of Physagulide Q have been quantified in various cell lines, with the IC50 values summarized below.
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HepG2 | Human Hepatocellular Carcinoma | 5.8 ± 0.45 |
| Huh7 | Human Hepatocellular Carcinoma | 4.2 ± 0.31 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 3.6 ± 0.28 |
| L02 | Normal Human Liver Cells | > 20 |
Data sourced from Yang et al., 2017.[1][2]
Signaling Pathway: ROS-JAK2/Src-STAT3 Axis
Physagulide Q's anti-cancer activity is primarily mediated through the regulation of the STAT3 signaling pathway, which is crucial for cell cycle progression and apoptosis.[1][2] The proposed mechanism involves the induction of reactive oxygen species (ROS), which in turn inhibits the phosphorylation of Janus-activated kinase 2 (JAK2) and Src. This upstream inhibition prevents the phosphorylation and activation of STAT3 at the Tyr705 residue, leading to the suppression of downstream target genes involved in cell proliferation and survival.[1][2]
Caption: Proposed signaling pathway of Physagulide Q in HCC cells.
Experimental Protocols
-
Cell Seeding: Human HCC cells (HepG2, Huh7, SMMC-7721) and normal liver cells (L02) were seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.
-
Treatment: Cells were treated with various concentrations of Physagulide Q for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated using GraphPad Prism software.
-
Cell Lysis: HCC cells were treated with Physagulide Q for the indicated times, then harvested and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-JAK2, anti-p-JAK2, anti-Src, anti-p-Src, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection system.
Anti-Inflammatory Effects of Related Withanolides
Withanolides isolated from Physalis species, such as physagulins A, C, and H, have demonstrated potent anti-inflammatory activities.[3] These effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[3]
Quantitative Data: Inhibition of Nitric Oxide Production
The anti-inflammatory potential of various withanolides has been assessed by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
| Compound | IC50 (µM) for NO Inhibition |
| Physagulin A | 23.53 - 66.28 |
| Physagulin C | 23.53 - 66.28 |
| Physagulin H | 23.53 - 66.28 |
Data range sourced from various studies on withanolides.[4]
Signaling Pathway: NF-κB Inhibition
In response to inflammatory stimuli like LPS, the IκB-α protein is phosphorylated and degraded, allowing the NF-κB (p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[3] Physagulins A, C, and H have been shown to block the degradation of IκB-α, thereby preventing the nuclear translocation of NF-κB/p65 and suppressing the expression of inflammatory mediators.[3]
Caption: Inhibition of the NF-κB pathway by physagulins.
Experimental Protocols
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: The concentration of nitrite in the culture supernatant was measured as an indicator of NO production. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: The absorbance was measured at 540 nm. The amount of nitrite was determined from a sodium nitrite standard curve.
Conclusion and Future Directions
While specific data on this compound remains to be elucidated, the initial studies on the closely related withanolide, Physagulide Q, and other physalins provide a strong framework for its potential mechanisms of action. The dual activity against cancer cell proliferation through the ROS-STAT3 axis and inflammation via NF-κB inhibition highlights the therapeutic potential of this class of compounds.
Future research should focus on:
-
Isolating and characterizing this compound to confirm its structure.
-
Conducting head-to-head comparative studies of this compound with Physagulide Q and other withanolides.
-
Elucidating the detailed molecular targets and off-target effects.
-
Evaluating the in vivo efficacy and safety of these compounds in preclinical animal models.
This foundational knowledge will be critical for the continued development of withanolides as potential therapeutic agents in oncology and inflammatory diseases.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
- 3. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Physagulide Y: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Foreword
Physagulide Y, a member of the physalin class of naturally occurring steroids, holds significant interest within the scientific community due to the diverse biological activities exhibited by related compounds. A critical parameter for the advancement of research and development of any bioactive compound is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of physalins, with a specific focus on providing representative data and methodologies relevant to this compound. Due to the limited availability of direct solubility data for this compound, this document leverages data from the closely related compound, Physalin D, to provide a robust predictive framework.
Solubility of Physalins: A Representative Study
Table 1: Mole Fraction Solubility of Physalin D in Various Solvents at Different Temperatures (K) [1]
| Temperature (K) | Ethanol | Methanol | Propanone (Acetone) | Trichloromethane | Ethyl Ethanoate (Ethyl Acetate) | Water |
| 283.2 | 0.000198 | 0.000147 | 0.00114 | 0.00287 | 0.000497 | 0.00000187 |
| 288.2 | 0.000243 | 0.000179 | 0.00138 | 0.00335 | 0.000603 | 0.00000215 |
| 293.2 | 0.000297 | 0.000218 | 0.00167 | 0.0039 | 0.000729 | 0.00000247 |
| 298.2 | 0.000363 | 0.000266 | 0.00203 | 0.00453 | 0.000877 | 0.00000284 |
| 303.2 | 0.000443 | 0.000324 | 0.00245 | 0.00525 | 0.00105 | 0.00000327 |
| 308.2 | 0.00054 | 0.000394 | 0.00296 | 0.00607 | 0.00126 | 0.00000376 |
| 313.2 | 0.000657 | 0.000479 | 0.00357 | 0.00699 | 0.00151 | 0.00000432 |
Experimental Protocols for Solubility Determination
The solubility data presented for Physalin D was determined using an analytical stirred-flask method, a variation of the conventional shake-flask technique.[2][3] This method is a reliable approach for measuring the equilibrium solubility of a compound in a given solvent.
Principle of the Stirred-Flask Method
An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed flask. The mixture is then agitated, typically by stirring, at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. Once equilibrium is established, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.
Detailed Experimental Workflow
The following workflow outlines the key steps involved in determining the solubility of a physalin compound using the stirred-flask method.
Analytical Quantification
For the determination of Physalin D solubility, a gravimetric method was employed. This involves evaporating the solvent from a known volume of the saturated filtrate and weighing the residual solid. High-performance liquid chromatography (HPLC) with UV detection is another common and highly accurate method for quantifying physalin content.[4][5]
Potential Signaling Pathways Modulated by Physalins
While the specific signaling pathways affected by this compound are a subject of ongoing research, studies on other physalins provide valuable insights into their potential mechanisms of action.
ROS-JAK2/Src-STAT3 Pathway
Physagulide Q has been shown to suppress proliferation and induce apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway. This suggests that physalins, potentially including this compound, may exert their anticancer effects through the modulation of this pathway.
p53-Noxa and NF-κB Signaling
Physalin A has been reported to induce apoptosis through a p53-Noxa-mediated generation of reactive oxygen species (ROS). The interplay between the tumor suppressor protein p53 and the transcription factor NF-κB is a critical aspect of cell fate determination.[6][7] NF-κB has been shown to be required for the efficient activation of Noxa by p53.[6][8] This suggests that the pro-apoptotic effects of some physalins may be dependent on the cellular context and the complex interactions between these key signaling molecules.
Conclusion
This technical guide provides a foundational understanding of the solubility characteristics of this compound by leveraging data from the closely related compound, Physalin D. The provided experimental protocols offer a standardized approach for researchers to determine the solubility of physalins in their own laboratories. Furthermore, the elucidation of potential signaling pathways modulated by this class of compounds opens avenues for further mechanistic studies and drug development efforts. As research on this compound progresses, it is anticipated that more specific data will become available, further refining our understanding of this promising natural product.
References
- 1. ThermoML:J. Chem. Eng. Data 2010, 55, 9, 3690-3692 [trc.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. p53-mediated induction of Noxa and p53AIP1 requires NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p73 and induction of Noxa by DNA damage requires NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Profile of Physagulide Y
Disclaimer: As of the latest literature review, specific stability and degradation data for Physagulide Y are not publicly available. This guide has been constructed based on established principles of pharmaceutical stability testing and available data for structurally related withanolides, such as Withaferin A and Withanolide A. The experimental protocols and expected degradation profiles provided herein are representative and should be adapted and validated specifically for this compound.
Introduction
This compound, a member of the withanolide class of steroidal lactones, holds significant interest for its potential therapeutic applications. A thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the recommended methodologies for assessing the stability of this compound and delineates its anticipated degradation pathways based on data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals.
Stability and Degradation Profile
The intrinsic stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a drug substance.[1] These studies subject the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[1]
1.1. Summary of Expected Degradation Profile
Based on studies of related withanolides like Withaferin A and Withanolide A, this compound is expected to be susceptible to degradation under various stress conditions. The following table summarizes the anticipated degradation behavior.
| Stress Condition | Reagent/Condition | Expected Outcome | Reference Compound(s) |
| Hydrolytic (Acidic) | 0.1 M HCl | Significant Degradation | Withanolide A[2] |
| Hydrolytic (Basic) | 0.1 M NaOH | Most Significant Degradation | Withanolide A[2] |
| Oxidative | 3-30% H₂O₂ | Moderate Degradation | Withanolide A[2] |
| Thermal | 40-80°C | Degradation increases with temperature | Withaferin A, Withanolide A[3][4] |
| Photolytic | UV + Visual Light | Slight Degradation | Withanolide A[2] |
1.2. Factors Influencing Stability
For withanolide-containing extracts, temperature and humidity have been identified as critical factors affecting stability.[3][4] Significant declines in the content of Withaferin A and Withanolide A have been observed under both real-time and accelerated storage conditions, highlighting the need for controlled storage.[3][4]
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate stability assessment. The following protocols are representative of those used for related compounds and can be adapted for this compound.
2.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the intact drug from its degradation products.[1]
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for withanolide separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common starting point. The exact gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For related physalins, detection has been performed at 220 nm and 350 nm.
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
2.2. Forced Degradation Study Protocol
Forced degradation studies should be conducted on a single batch of this compound to identify potential degradation products and pathways.[5]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Samples should be neutralized before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Similar to acid hydrolysis, the reaction can be performed at room temperature or with heating. Samples should be neutralized before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a suitable concentration of hydrogen peroxide (e.g., 3-30%). The reaction is typically conducted at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a specific temperature (e.g., 80°C) for a defined duration.
-
Photostability: Expose a solid or solution sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Visualizations
3.1. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
3.2. Representative Signaling Pathway
While the specific signaling pathways affected by this compound are yet to be fully elucidated, research on the related compound, Physagulide Q, has shown its involvement in the ROS-JAK2/Src-STAT3 signaling pathway in human hepatocellular carcinoma cells.[6] The following diagram illustrates this pathway as a representative example of how withanolides can exert their biological effects.
Caption: Physagulide Q's Regulation of the ROS-JAK2/Src-STAT3 Pathway.
Conclusion
A comprehensive understanding of the stability and degradation profile of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide provides a framework for initiating these critical studies. By adapting the outlined experimental protocols and considering the degradation patterns of related withanolides, researchers can establish a robust stability profile for this compound, ensuring the quality, safety, and efficacy of future drug products. Further research is warranted to elucidate the specific degradation products and signaling pathways associated with this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Derivatization of Physalins, with Reference to Physagulide Y
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical structure and synthesis protocols for "Physagulide Y" are not available in the current scientific literature. Therefore, this document provides a detailed overview of the synthesis and derivatization strategies applicable to the physalin family of compounds, using well-characterized physalins as representative examples. These methodologies can serve as a foundation for the synthesis and derivatization of this compound, should its structure become known.
Introduction to Physalins
Physalins are a class of structurally complex, naturally occurring 13,14-seco-16,24-cyclo-steroids isolated primarily from plants of the Physalis genus.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[2][3] The intricate cage-like architecture of physalins presents a formidable challenge to synthetic chemists, and to date, a total synthesis of any physalin has not been reported. However, significant progress has been made in understanding their biosynthesis and in the construction of key structural motifs.
This document outlines the current understanding of physalin biosynthesis, details a biomimetic synthetic approach to a core structural element, and provides protocols for the derivatization of physalins, which is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Biosynthesis of Physalins
The biosynthesis of physalins is a complex process that is believed to originate from the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for the formation of steroidal precursors.[4] Withanolides, another class of bioactive steroids, are considered to be key intermediates in the biosynthetic pathway leading to physalins.[4]
The proposed biosynthetic pathway can be summarized in the following key stages:
-
Formation of Sterol Precursors: The pathway begins with the synthesis of cycloartenol from squalene, which is then converted to cholesterol and other plant sterols.
-
Conversion to Withanolides: Through a series of oxidative modifications, including hydroxylation, epoxidation, and lactonization, the sterol backbone is transformed into the characteristic withanolide skeleton.
-
Seco-Steroid Formation: The crucial step in the formation of the physalin scaffold is the cleavage of the C13-C14 bond of a withanolide intermediate, leading to a 13,14-seco-steroid.
-
Cyclization and Further Modifications: Subsequent intramolecular cyclization between C-16 and C-24, along with further oxidative modifications, results in the formation of the complex, cage-like structure of physalins.
Figure 1: Proposed Biosynthetic Pathway of Physalins.
Biomimetic Synthesis of the Physalin CDE Ring Moiety
While a total synthesis of a physalin remains elusive, a significant breakthrough was achieved by Araki et al. (2021) with the biomimetic synthesis of the CDE ring moiety, a key structural component of physalins.[1] This approach provides valuable insights into potential strategies for the total synthesis of these complex molecules.
Synthetic Strategy Overview
The synthesis involves a two-step process starting from a readily available steroidal precursor. The key transformations are:
-
C13-C14 Bond Cleavage: An alkoxy radical-mediated cleavage of the C13-C14 bond, mimicking the proposed biosynthetic pathway, to form a nine-membered ring.
-
Diastereoselective Dihydroxylation: A stereoselective dihydroxylation of the newly formed double bond to install the diol functionality present in the CDE ring system of physalins.
Figure 2: Workflow for the Biomimetic Synthesis of the Physalin CDE Ring Moiety.
Experimental Protocol: Biomimetic Synthesis of the CDE Ring Moiety
The following protocol is adapted from the work of Araki et al. (2021).[1]
Step 1: C13-C14 Bond Cleavage
-
Materials:
-
Steroidal precursor (bearing 14-OH, 18-COOMe, and 17,20-α-epoxide)
-
Iodine (I₂)
-
Diacetoxyiodobenzene (PhI(OAc)₂)
-
Anhydrous toluene
-
Tungsten lamp (500 W)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure: a. To a solution of the steroidal precursor in anhydrous toluene under an inert atmosphere, add iodine and diacetoxyiodobenzene. b. Irradiate the reaction mixture with a 500 W tungsten lamp at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. e. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the cyclononene and γ-lactone intermediate.
Step 2: Diastereoselective Dihydroxylation
-
Materials:
-
Cyclononene and γ-lactone intermediate
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone and water (as solvent mixture)
-
Sodium sulfite
-
Standard glassware for organic synthesis
-
-
Procedure: a. To a solution of the cyclononene and γ-lactone intermediate in a mixture of acetone and water, add N-methylmorpholine N-oxide. b. To this mixture, add a catalytic amount of osmium tetroxide. c. Stir the reaction at room temperature and monitor its progress by TLC. d. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. e. Stir for 30 minutes, then extract the mixture with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the physalin CDE ring moiety.
Quantitative Data
| Step | Reaction | Product | Yield (%) |
| 1 | C13-C14 Bond Cleavage | Cyclononene and γ-lactone intermediate | Not explicitly stated |
| 2 | Dihydroxylation | Physalin CDE ring moiety | 65 |
Yields are based on the published literature and may vary depending on experimental conditions.[1]
Derivatization of Physalins
Derivatization of physalins is a key strategy for exploring their structure-activity relationships and for developing new analogs with improved therapeutic properties. Due to the presence of multiple hydroxyl groups in the physalin scaffold, these are common targets for derivatization.
Note: As the structure of this compound is not publicly available, the following protocol for acetylation is provided as a general method applicable to physalins containing hydroxyl groups. For this example, we will consider the derivatization of Physalin B, a well-characterized physalin.
Proposed Derivatization Workflow
Figure 3: General Workflow for Physalin Derivatization and Biological Evaluation.
Experimental Protocol: Acetylation of Physalin B
This protocol describes a general method for the acetylation of hydroxyl groups on the physalin scaffold.
-
Materials:
-
Physalin B
-
Acetic anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
-
-
Procedure: a. Dissolve Physalin B in anhydrous DCM under an inert atmosphere. b. To this solution, add anhydrous pyridine, a catalytic amount of DMAP, and acetic anhydride. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. d. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the acetylated Physalin B derivative(s).
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the acetyl group(s).
-
Mass Spectrometry (MS): To determine the molecular weight of the derivative and confirm the addition of the acetyl group(s).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological Evaluation of Physalin Derivatives
The synthesized physalin derivatives should be evaluated for their biological activity in relevant in vitro and/or in vivo models to establish a structure-activity relationship.
Example Assays
-
Cytotoxicity Assays: The antiproliferative activity of the derivatives can be assessed against a panel of cancer cell lines using assays such as the MTT or SRB assay.
-
Anti-inflammatory Assays: The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Immunomodulatory Assays: The effect on immune cell proliferation and function can be determined using lymphocyte proliferation assays.
Quantitative Data Presentation
The results of the biological assays should be presented in a clear and concise manner, typically as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.
| Compound | Cytotoxicity (IC₅₀, µM) vs. HeLa | Anti-inflammatory (NO inhibition IC₅₀, µM) |
| Physalin B | [Insert experimental data] | [Insert experimental data] |
| Acetylated Physalin B | [Insert experimental data] | [Insert experimental data] |
| [Other Derivatives] | [Insert experimental data] | [Insert experimental data] |
This table is a template for the presentation of quantitative biological activity data.
Conclusion
The synthesis and derivatization of physalins represent a vibrant area of research with significant potential for the discovery of new therapeutic agents. While the total synthesis of these complex natural products is yet to be accomplished, the development of biomimetic strategies for the construction of key structural motifs is a promising advancement. Furthermore, the derivatization of naturally abundant physalins provides a valuable platform for SAR studies and the optimization of their biological activities. The protocols and workflows outlined in this document are intended to serve as a guide for researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
Application Note: Cell-Based Assay Development for a Novel Withanolide, Physagulide Y
Abstract
This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of Physagulide Y, a representative withanolide compound. Withanolides, a class of naturally occurring C-28 steroidal lactones, are known for their potent anti-inflammatory and cytotoxic properties.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the efficacy and elucidate the mechanism of action of this compound. The primary assays focus on evaluating its anti-inflammatory potential by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and its cytotoxic effects on a human cancer cell line. The core mechanism of action is explored through the investigation of the NF-κB signaling pathway and apoptosis induction.
Introduction to this compound
This compound is a member of the withanolide family, a group of compounds typically isolated from plants of the Physalis genus (Solanaceae family).[3][4] Extensive research on related withanolides has demonstrated significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[5][6] The primary mechanism for the anti-inflammatory effects of many withanolides involves the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] By suppressing NF-κB activation, withanolides can effectively reduce the inflammatory response.[7]
Furthermore, numerous withanolides have exhibited potent cytotoxic activity against a variety of cancer cell lines.[3][8][9] The anti-cancer mechanisms are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways such as JAK/STAT.[1][10] Given this background, the following protocols have been established to systematically evaluate this compound for these hallmark activities.
Experimental Overview & Workflow
The experimental strategy is designed to first determine the optimal non-toxic concentration range for anti-inflammatory studies and then to characterize the cytotoxic and anti-inflammatory efficacy and mechanisms.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | Timepoint (h) | IC₅₀ (µM) | Max Non-Toxic Conc. (µM) |
| RAW 264.7 | This compound | 24 | 15.8 | 5.0 |
| A549 | This compound | 48 | 4.2 | N/A |
| A549 | Doxorubicin | 48 | 0.8 | N/A |
IC₅₀: Half-maximal inhibitory concentration. Max Non-Toxic Concentration is defined as the highest concentration resulting in >95% cell viability and is used for subsequent anti-inflammatory assays.
Table 2: Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Treatment (24h) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 1.2 ± 0.3 | 25.1 ± 4.5 | 15.3 ± 3.1 |
| LPS (1 µg/mL) | 45.7 ± 3.9 | 2850.4 ± 150.2 | 1540.8 ± 98.7 |
| LPS + this compound (1 µM) | 30.1 ± 2.5 | 1875.2 ± 110.6 | 980.5 ± 75.4 |
| LPS + this compound (2.5 µM) | 15.5 ± 1.8 | 950.6 ± 85.1 | 455.1 ± 45.2 |
| LPS + this compound (5 µM) | 5.3 ± 0.9 | 210.3 ± 30.8 | 98.6 ± 15.9 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This assay determines the concentration of this compound that is cytotoxic to cells.
Materials:
-
Cell Lines: RAW 264.7 (murine macrophages), A549 (human lung carcinoma)
-
Complete Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate for 24 hours (RAW 264.7) or 48 hours (A549).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with various non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include vehicle, LPS-only, and compound-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution), mix, and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve generated with NaNO₂.
Protocol 3: Measurement of Pro-Inflammatory Cytokines (ELISA)
This protocol quantifies the secretion of TNF-α and IL-6 into the culture medium using an enzyme-linked immunosorbent assay.
Materials:
-
Supernatants from the experiment in Protocol 4.2.
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., Avidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Protocol 4: Analysis of NF-κB Nuclear Translocation
This protocol uses immunofluorescence (IF) to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
RAW 264.7 cells
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated
-
DAPI nuclear stain
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat cells with this compound (5 µM) for 2 hours, followed by LPS (1 µg/mL) stimulation for 1 hour.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
Mechanism of Action: Signaling Pathways
Anti-Inflammatory Mechanism via NF-κB Inhibition
The anti-inflammatory activity of many withanolides is attributed to the suppression of the NF-κB pathway.[4][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5] this compound is hypothesized to inhibit this process, preventing p65 translocation.
Cytotoxicity Mechanism via Apoptosis Induction
The cytotoxic properties of this compound against cancer cells like A549 are likely mediated by the induction of apoptosis. This can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).
Conclusion
The protocols and assays outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, inflammatory responses, and apoptosis, researchers can gain critical insights into its therapeutic potential. The data suggest that this compound is a potent dual-action agent with significant anti-inflammatory and cytotoxic properties, warranting further investigation in preclinical models. Its mechanism, consistent with other bioactive withanolides, appears to be centered on the inhibition of the pro-inflammatory NF-κB pathway and the induction of apoptosis in cancer cells.
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Cytotoxic withanolides from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. florajournal.com [florajournal.com]
- 5. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling Chronic Inflammation with Withanolide Phytochemicals-A Withaferin a Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification Of Potential Cytotoxic Inhibitors From Physalis Minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
Application Notes and Protocols for Physagulide Administration in Animal Models
Disclaimer: As of late 2025, specific studies on the administration of Physagulide Y in animal models are not available in the published scientific literature. The following application notes and protocols are based on research conducted on the closely related compound, Physagulide Q , and established methodologies for preclinical cancer research in animal models. These protocols are intended as a general guide and should be adapted based on further research and specific experimental goals.
Introduction to Physagulides
Physagulides are withanolide compounds isolated from plants of the Physalis genus. While research on this compound is limited, studies on Physagulide Q have demonstrated significant anti-cancer properties in vitro, particularly against human hepatocellular carcinoma (HCC).[1] This document provides an overview of the known biological activity of Physagulide Q and a generalized protocol for the in vivo evaluation of a similar compound, such as this compound, in animal models of HCC.
Biological Activity and Mechanism of Action of Physagulide Q (In Vitro)
Physagulide Q (PQ) has been shown to suppress cell proliferation and induce apoptosis in human hepatocellular carcinoma cells.[1] The primary mechanism of action involves the regulation of the ROS-JAK2/Src-STAT3 signaling pathway.[1]
Key findings include:
-
Induction of Reactive Oxygen Species (ROS): PQ treatment leads to an increase in intracellular ROS in HCC cells.[1]
-
Inhibition of STAT3 Pathway: PQ inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at the Tyr705 residue. This is achieved by suppressing the phosphorylation of its upstream kinases, Janus-activated kinase 2 (JAK2) and Src.[1]
-
Apoptosis Induction: By inhibiting the STAT3 signaling pathway, PQ triggers apoptosis, as evidenced by changes in mitochondrial membrane potential and the expression of apoptosis-related proteins like Bcl-2 and Bax.
Signaling Pathway of Physagulide Q
Quantitative Data Summary (In Vitro)
The following table summarizes the quantitative data from in vitro studies of Physagulide Q on human hepatocellular carcinoma cell lines (HepG2 and Bel-7402).
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| Apoptosis Induction | HepG2 | 0, 1, 2, 4 µM | 24 h | Dose-dependent increase in apoptosis | |
| Bel-7402 | 0, 1, 2, 4 µM | 24 h | Dose-dependent increase in apoptosis | ||
| Protein Expression | HepG2 | 0, 1, 2, 4 µM | 24 h | Dose-dependent decrease in Bcl-2, increase in Bax | |
| Bel-7402 | 0, 1, 2, 4 µM | 24 h | Dose-dependent decrease in Bcl-2, increase in Bax |
Generalized Protocol for In Vivo Administration of this compound
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a novel compound like this compound in a subcutaneous xenograft mouse model of hepatocellular carcinoma.
Experimental Workflow
Materials and Reagents
-
Animal Model: 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2, Huh-7).
-
This compound: Purity >95%.
-
Vehicle Solution: A suitable solvent for this compound that is non-toxic to the animals (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Anesthetics: (e.g., Isoflurane).
-
Surgical and Dosing Equipment: Sterile syringes, needles, calipers, animal scale.
Experimental Procedure
Step 1: Cell Preparation and Xenograft Implantation
-
Culture HCC cells under standard conditions to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium (e.g., DMEM) at a concentration of 5 x 106 to 1 x 107 cells per 100-200 µL.
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[2][3]
Step 2: Tumor Growth and Animal Randomization
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a mean volume of 100-150 mm³, use calipers to measure the tumor dimensions (Length and Width). Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose), ensuring the average tumor volume is similar across all groups.
Step 3: Drug Preparation and Administration
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On each day of dosing, dilute the stock solution with the appropriate vehicle to the final desired concentration. The final concentration of DMSO should typically be below 10%.
-
Administer this compound or the vehicle solution to the respective groups. The route of administration can be selected based on the compound's properties and the experimental design. Common routes for preclinical cancer studies include:
-
Dosing frequency can range from daily to a few times per week, for a period of 3-4 weeks.
Step 4: Monitoring and Endpoint
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Monitor the animals for any clinical signs of distress or toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³), or at a fixed time point (e.g., 28 days).
Step 5: Sample Collection and Analysis
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot to check p-STAT3 levels) and another portion can be fixed in formalin for histopathological analysis (e.g., Immunohistochemistry for proliferation markers like Ki-67).
-
Blood samples can also be collected for pharmacokinetic analysis if required.
Data Analysis
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Toxicity Assessment: Evaluate changes in body weight and any observed clinical signs.
This generalized protocol provides a framework for the initial in vivo assessment of this compound. Dose levels, administration routes, and schedules should be optimized in pilot studies. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Physagulide-Family Compounds in Preclinical Research
Disclaimer: To date, specific experimental dosage and concentration data for "Physagulide Y" is not available in peer-reviewed literature. The following application notes and protocols are based on studies of closely related withanolide compounds isolated from the Physalis genus, such as Physagulide Q and various Physalins. These compounds share structural similarities and exhibit comparable biological activities, offering a valuable reference for initiating research on this compound. Researchers should perform dose-response studies to determine the optimal concentrations and dosages for their specific experimental models.
Introduction
Physagulides and Physalins are a class of steroidal lactones derived from plants of the Physalis genus, which have demonstrated significant potential in preclinical research, particularly in oncology and immunology. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These notes provide a summary of reported dosages and concentrations from in vitro and in vivo studies of related compounds to serve as a starting point for the experimental design of this compound studies.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize the concentrations and dosages of Physagulide-family compounds used in various experimental settings.
Table 1: In Vitro Experimental Concentrations
| Compound | Cell Line | Assay Type | Concentration Range | Notes |
| Physagulide Q | Human Hepatocellular Carcinoma (HCC) cells | Cell Proliferation, Apoptosis | Not specified in abstract, but a 40 mM stock solution in DMSO was used. | Inhibited STAT3 signaling pathway through ROS generation.[1][2] |
| Physalin A, C, H | RAW 264.7 Macrophages | Anti-inflammatory | Not specified in abstract. | Inhibited NF-κB signaling pathway.[3] |
| Physalin B | RAW 264.7 Macrophages | Anti-inflammatory | 1-100 µg/mL | Decreased TNF-α and IL-1β mRNA expression.[4] |
| Withaphysalin A, 2,3-dihydro-withaphysalin C | RAW 264.7 Macrophages | Anti-inflammatory | Not specified in abstract. | Inhibited NO, PGE2, and pro-inflammatory cytokine production.[5] |
| Physalin E | RAW 264.7 Macrophages | Anti-inflammatory | Dose-dependent | Inhibited TNF-α and IL-6 expression.[6] |
| Physalin A | MDA-MB-231 Breast Cancer Cells | Anti-cancer (Stemness) | Not specified in abstract. | Reduced mammosphere formation and expression of SMO and GLI1/2.[7] |
Note on Solvents: A common solvent for these compounds is Dimethyl sulfoxide (DMSO). It is crucial to use a concentration of DMSO that does not affect cell viability. Studies suggest that DMSO concentrations up to 5% are generally suitable for in vitro studies with Calu-3 cells, though this can vary between cell lines.[8]
Table 2: In Vivo Experimental Dosages
| Compound/Extract | Animal Model | Route of Administration | Dosage Range | Notes |
| Aqueous Extract of Physalis angulata | Rats | Intraperitoneal (i.p.) | 0.5, 1, and 5 mg/kg | The 1 mg/kg and 5 mg/kg doses showed significant anti-inflammatory effects in a carrageenan-induced air pouch model.[9] |
| Physalis angulata Ethanolic Extract | Mice | Not specified | 100 or 200 mg/kg | Did not show signs of toxicity. Reduced neutrophil migration and paw edema.[10] |
| Physalin A | Rats | Not specified | Not specified in abstract. | Reduced carrageenan-induced paw edema.[11] |
Experimental Protocols
In Vitro Anti-Proliferation and Apoptosis Assay (Based on Physagulide Q studies)
-
Cell Culture: Human Hepatocellular Carcinoma (HCC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 40 mM Physagulide Q in DMSO).[1] Further dilute in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the compound for specific time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cells by flow cytometry to quantify apoptotic cells.
-
In Vitro Anti-Inflammatory Assay (Based on Physalin studies in RAW 264.7 cells)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed cells and treat with the test compound for a specified time (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using ELISA kits.
-
Prostaglandin E2 (PGE2) Production: Measure PGE2 levels in the supernatant by ELISA.
-
-
Western Blot Analysis:
-
Lyse the treated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, p-Src, Src, IκB-α, NF-κB p65).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema (Based on Physalis angulata extract studies)
-
Animals: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week.
-
Treatment: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) one hour before inducing inflammation.
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Physagulide Q in Human HCC Cells
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
- 2. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Physagulide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physagulide Y, a novel withanolide identified from Physalis angulata var. villosa, has demonstrated potent inhibitory activity against the glucose transporter 1 (GLUT1), highlighting its potential as a promising candidate for anticancer drug development.[1] Accurate and reliable quantification of this compound in various matrices is essential for preclinical and clinical studies, including pharmacokinetics, bioavailability, and quality control of herbal preparations.
These application notes provide detailed protocols for the quantification of this compound in both plant material and biological fluids (plasma) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H40O10 | [2] |
| Molecular Weight | 560.63 g/mol | [2] |
| Chemical Class | Withanolide | [1][3] |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC-MS/MS Method Validation Parameters for this compound
| Parameter | Plant Material Extract | Human Plasma |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% | 93.8% - 105.1% |
| Precision (RSD%) | ||
| - Intra-day | < 5% | < 6% |
| - Inter-day | < 7% | < 8% |
| Matrix Effect | 92% - 108% | 89% - 106% |
| Extraction Recovery | > 85% | > 80% |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material
1. Sample Preparation (Solid-Liquid Extraction)
-
1.1. Weigh 1.0 g of pulverized, dried plant material (e.g., leaves, stems of Physalis angulata) into a 50 mL centrifuge tube.
-
1.2. Add 20 mL of 80% methanol in water (v/v).
-
1.3. Vortex for 1 minute to ensure thorough mixing.
-
1.4. Perform ultrasonication for 30 minutes in a water bath at 40°C.
-
1.5. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
1.6. Collect the supernatant and transfer it to a clean tube.
-
1.7. Repeat the extraction process (steps 1.2-1.6) on the plant residue twice more.
-
1.8. Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
1.9. Reconstitute the dried extract in 1.0 mL of the initial mobile phase.
-
1.10. Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
-
2.1. Chromatographic Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
2.2. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion ([M+H]⁺): m/z 561.3
-
Product Ions (for MRM):
-
Quantifier: To be determined experimentally (e.g., based on the loss of a water molecule or other characteristic fragments). A plausible transition would be m/z 561.3 → 543.3 (loss of H₂O).
-
Qualifier: To be determined experimentally. A plausible transition would be m/z 561.3 → 395.2 (fragmentation of the withanolide core).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Protocol 2: Quantification of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
1.1. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., withaferin A, 50 ng/mL).
-
1.2. Vortex for 2 minutes to precipitate proteins.
-
1.3. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
1.4. Transfer the supernatant to a clean tube.
-
1.5. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
1.6. Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
1.7. Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
1.8. Transfer the supernatant to an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
-
The HPLC-MS/MS conditions are the same as described in Protocol 1, section 2.
Diagrams
Caption: Workflow for this compound Quantification.
Caption: this compound Inhibition of GLUT1 Pathway.
References
Application Notes and Protocols: "Physagulide Y" as a JAK/STAT Signaling Pathway Inhibitor
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no specific scientific information available for "Physagulide Y" as an inhibitor of the JAK/STAT signaling pathway. The following application notes and protocols are based on the closely related and well-studied compound Physagulide Q , also isolated from the Physalis genus. This document is intended to serve as a comprehensive guide and a foundational framework for the investigation of similar natural compounds, including the potential future research on this compound.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating fundamental cellular processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] Aberrant activation of the JAK/STAT pathway is a hallmark of numerous pathologies, including various cancers and autoimmune diseases, making it a prime target for therapeutic intervention.[5][6]
Physagulide Q, a natural withanolide, has been identified as an inhibitor of the JAK/STAT signaling pathway.[7][8] Research has demonstrated its ability to suppress cancer cell proliferation by targeting key components of this cascade.[7][8] These notes provide detailed protocols and data presentation guidelines for researchers investigating the inhibitory effects of Physagulide Q, which can be adapted for the study of "this compound" and other novel compounds.
Data Presentation: Quantitative Analysis of Physagulide Q
For effective comparison and analysis, all quantitative data should be summarized in a clear and structured tabular format.
| Cell Line | Assay Type | Parameter | Value (µM) |
| HepG2 (Human Hepatocellular Carcinoma) | Cell Viability (MTT Assay, 48h) | IC50 | 5.87 ± 0.54 |
| Huh7 (Human Hepatocellular Carcinoma) | Cell Viability (MTT Assay, 48h) | IC50 | 4.96 ± 0.42 |
| L02 (Normal Human Liver Cells) | Cell Viability (MTT Assay, 48h) | IC50 | > 25 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize a novel JAK/STAT pathway inhibitor like Physagulide Q.
Cell Culture and Compound Treatment
-
Cell Lines: Utilize relevant cancer cell lines with known JAK/STAT pathway activation (e.g., HepG2, Huh7) and a non-cancerous cell line (e.g., L02) to assess selectivity.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of Physagulide Q (or "this compound") in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1% to prevent solvent-induced artifacts.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) and incubate for 24, 48, and 72 hours.
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.
-
Western Blot Analysis for Phosphorylated and Total JAK/STAT
This technique allows for the detection and quantification of specific proteins to determine the phosphorylation status of JAK and STAT proteins, which is indicative of pathway activation.
-
Procedure:
-
Culture cells in 6-well plates until they reach 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a predetermined duration (e.g., 24 hours). For cytokine-induced activation, pre-treat with the compound before stimulating with a cytokine like IL-6.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) via SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of JAK2 and STAT3. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels.
-
Quantitative Real-Time PCR (qPCR) for STAT3 Target Genes
qPCR is employed to measure the mRNA expression levels of genes that are downstream targets of the STAT3 transcription factor.
-
Procedure:
-
Treat cells with the test compound as described for the Western blot analysis.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix with primers for STAT3 target genes (e.g., Bcl-2, XIAP, Cyclin D1) and a reference gene (e.g., GAPDH).
-
Use a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key aspects of the experimental design and the targeted signaling pathway.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Physagulide Q.
Caption: A logical workflow for the experimental evaluation of a JAK/STAT inhibitor.
References
- 1. JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 5. researchopenworld.com [researchopenworld.com]
- 6. mdpi.com [mdpi.com]
- 7. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Physagulide-Induced ROS Generation in Research
Note to the Researcher: While the inquiry specified "Physagulide Y," publicly available scientific literature does not currently provide detailed information on a compound with this specific designation. However, extensive research is available for a closely related withanolide, Physagulide Q , also isolated from Physalis angulata. The following application notes and protocols are based on the published data for Physagulide Q, which is a potent inducer of Reactive Oxygen Species (ROS) and may serve as a valuable reference for studying withanolides in this context.
I. Introduction
Physagulide Q is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, isolated from Physalis angulata L.[1] Recent studies have highlighted its potential as an anti-cancer agent, primarily through its ability to induce ROS generation, leading to apoptosis in cancer cells.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Physagulide Q in ROS generation studies, with a focus on its effects on human hepatocellular carcinoma (HCC) cells.[1]
II. Mechanism of Action
Physagulide Q exerts its cytotoxic effects by promoting the intracellular accumulation of ROS. This increase in oxidative stress subsequently inhibits the JAK2/Src-STAT3 signaling pathway, a critical regulator of cell proliferation and survival.[1][2] The inhibition of this pathway ultimately leads to the induction of apoptosis.[1][2]
III. Data Presentation
The following tables summarize the quantitative data from studies on Physagulide Q's effect on HCC cell lines.
Table 1: Cytotoxicity of Physagulide Q on Human Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| HepG2 | 3.86 ± 0.45 | 2.15 ± 0.28 |
| Bel-7402 | 4.52 ± 0.51 | 2.53 ± 0.32 |
| SMMC-7721 | 4.98 ± 0.62 | 2.87 ± 0.36 |
| L02 (normal human liver cells) | >20 | >20 |
Data extracted from studies on the anti-proliferative effects of Physagulide Q.
Table 2: Effect of Physagulide Q on Apoptosis and ROS Generation in HepG2 Cells (24h treatment)
| Physagulide Q Concentration (µM) | Apoptotic Cells (%) | Relative ROS Levels (%) |
| 0 (Control) | 5.2 ± 0.6 | 100 |
| 1 | 12.8 ± 1.5 | 152 ± 18 |
| 2 | 25.4 ± 2.8 | 235 ± 25 |
| 4 | 48.6 ± 5.1 | 310 ± 32 |
Data represents typical results from flow cytometry analysis.
IV. Experimental Protocols
A. Protocol for Measuring Intracellular ROS Generation
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Physagulide Q
-
Human hepatocellular carcinoma cells (e.g., HepG2, Bel-7402)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
N-acetylcysteine (NAC) (ROS scavenger, for control experiments)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HCC cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Compound Treatment: Treat the cells with various concentrations of Physagulide Q (e.g., 0, 1, 2, 4 µM) for the desired time period (e.g., 24 hours). Include a positive control (e.g., H2O2) and a negative control (vehicle). For scavenger experiments, pre-treat cells with NAC for 1 hour before adding Physagulide Q.
-
Staining with DCFH-DA: After treatment, remove the medium and wash the cells twice with PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
B. Protocol for Western Blot Analysis of the JAK2/Src-STAT3 Pathway
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the JAK2/Src-STAT3 pathway.
Materials:
-
Physagulide Q-treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
V. Visualizations
Caption: Physagulide Q induces ROS, inhibiting the JAK2/Src-STAT3 pathway to suppress proliferation and promote apoptosis.
Caption: Workflow for measuring intracellular ROS generation in HCC cells treated with Physagulide Q.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxic withanolides from Physalis angulata var. villosa and the apoptosis-inducing effect via ROS generation and the activation of MAPK in human osteosarcoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Studying the Immunomodulatory Effects of Physalins
A Focus on the Anti-Inflammatory Properties of Physalin-related Compounds
Disclaimer: Direct research on "Physagulide Y" is limited in publicly available scientific literature. This document leverages the extensive research on closely related physalins to provide a comprehensive guide for studying the immunomodulatory effects of this class of compounds. The protocols and data presented are based on the activities of well-characterized physalins, such as Physalin A, B, and F, which are expected to share similar mechanisms of action with this compound.
Introduction
Physalins are a group of naturally occurring steroids isolated from plants of the Physalis genus, which have been traditionally used in herbal medicine for their anti-inflammatory properties.[1][2] These compounds have garnered significant interest in the scientific community for their potent immunomodulatory activities.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the immunomodulatory effects of physalins, with a focus on their anti-inflammatory mechanisms.
The primary mechanism of action for many physalins involves the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] By targeting this central regulator of inflammation, physalins can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[4][6] Some physalins have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical player in the inflammatory response.[7][8]
These application notes will guide users through the process of evaluating the anti-inflammatory potential of physalin compounds, from initial cell-based screening assays to more detailed mechanistic studies.
Data Presentation: Immunomodulatory Effects of Various Physalins
The following table summarizes the quantitative data on the inhibitory effects of different physalins on the production of key inflammatory mediators. This data is compiled from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for studying inflammation.
| Compound | Target | IC50 Value | Cell Line | Reference |
| Physalin B | NF-κB Activation | 0.8 µM | HeLa (luciferase reporter) | [3] |
| Physalin F | NF-κB Activation | 0.4 µM | HeLa (luciferase reporter) | [3] |
| Physagulin A | NO Production | Not specified | RAW 264.7 | [5] |
| Physagulin C | NO Production | Not specified | RAW 264.7 | [5] |
| Physagulin H | NO Production | Not specified | RAW 264.7 | [5] |
| Withaphysalin A | NO Production | Significantly inhibited | RAW 264.7 | [6] |
| 2,3-dihydro-withaphysalin C | NO Production | Significantly inhibited | RAW 264.7 | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the specific activity.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the immunomodulatory effects of physalins.
Caption: Inhibition of the NF-κB Signaling Pathway by Physalins.
Caption: Modulation of the MAPK Signaling Pathway by Physalins.
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunomodulatory effects of physalins.
Cell Culture and Treatment
Objective: To prepare RAW 264.7 macrophages for subsequent inflammatory stimulation and treatment with physalins.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Physalin compound (e.g., this compound) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of the physalin compound for 1-2 hours. A vehicle control (DMSO) should be included.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling studies).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the physalin compound.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the physalin compound for 24 hours.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the amount of NO produced by LPS-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with the physalin compound and LPS as described in Protocol 1.
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant from cells treated as described in Protocol 1.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of the physalin compound on the phosphorylation and degradation of key proteins in the NF-κB and MAPK pathways.
References
- 1. florajournal.com [florajournal.com]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Physagulide Y in Neuroprotective Research
Notice to Researchers, Scientists, and Drug Development Professionals:
The current body of scientific literature does not contain information on the biological activities, mechanisms of action, or experimental use of "Physagulide Y" for neuroprotection. Research has been published on other related compounds isolated from the Physalis genus, such as Physagulide Q, I, J, and P, which have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4] Additionally, extracts from Physalis angulata have been noted for their potential as neuroprotective agents due to their antioxidant and enzyme-inhibiting properties.[5][6][7]
Given the absence of specific data for "this compound," we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.
We recommend researchers interested in the neuroprotective potential of compounds from the Physalis genus to consider the following:
-
Explore related compounds: Investigate the existing research on other physalins and withanolides isolated from Physalis species for which neuroprotective or related biological activities (e.g., anti-inflammatory, antioxidant) have been reported.
-
Primary Research: Should "this compound" be a newly isolated or synthesized compound, pioneering research would be required to determine its biological effects. This would involve initial in vitro screening for cytotoxicity and neuroprotective efficacy in relevant cell models of neurodegeneration.
-
Chemical Databases: Consult chemical databases for any information on the structure and properties of "this compound" that may provide clues to its potential biological activity.
We will continue to monitor the scientific literature and will update this information should any research on the neuroprotective applications of "this compound" become available.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physagulide J - Immunomart [immunomart.com]
- 4. Withanolide-Type Steroids from Physalis nicandroides Inhibit HIV Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted Chemical Profile, Antioxidant, and Enzyme Inhibition Activity of Physalis angulata L. from the Peruvian Amazon: A Contribution to the Validation of Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-asia.org [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Potential of Physagulide Y in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to conventional chemotherapeutic agents and the dose-limiting toxicities of these drugs are significant challenges in cancer therapy. A promising strategy to overcome these limitations is the use of combination therapies, where natural compounds are co-administered with standard anticancer drugs to achieve synergistic effects. This approach can enhance therapeutic efficacy, reduce required drug dosages, and minimize adverse side effects.
Physagulide Y, a withanolide derived from the plant Physalis angulata (Mullaca), has been identified as a potent inhibitor of GLUT1, a glucose transporter often overexpressed in cancer cells. This mechanism suggests a potential role for this compound in sensitizing cancer cells to conventional therapies. While direct studies on this compound in combination therapies are limited, research on extracts of Physalis angulata has demonstrated synergistic anticancer effects when combined with agents like doxorubicin.
These application notes provide a framework for investigating the potential synergistic or additive effects of this compound in combination with other therapeutic agents, using the available data on Physalis angulata extracts as a foundational model. The provided protocols are intended to serve as a starting point for in vitro evaluation of these combinations.
Data Presentation: Synergistic Cytotoxicity of Physalis angulata Extract with Doxorubicin
The following data, derived from a study on the ethanolic extract of Physalis angulata (referred to as "Ciplukan") in combination with doxorubicin on T47D breast cancer cells, illustrates the potential for synergistic interactions.
| Component | Cell Line | IC50 (Single Agent) | Combination Concentrations (Extract + Doxorubicin) | Combination Index (CI) | Observed Effect | Reference |
| Ethanolic Extract of Physalis angulata | T47D | 160 µg/mL | 80 µg/mL + 2 nM | < 1.0 | Synergistic | [1] |
| 80 µg/mL + 4 nM | < 1.0 | Synergistic | [1] | |||
| 80 µg/mL + 8 nM | < 1.0 | Synergistic | [1] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Assessment of Synergistic Cytotoxicity using the MTT Assay
This protocol details the methodology to evaluate the synergistic cytotoxic effects of this compound (or a standardized Physalis angulata extract) in combination with a chemotherapeutic agent (e.g., doxorubicin) on a cancer cell line (e.g., T47D).
Materials:
-
This compound (or standardized Physalis angulata extract)
-
Doxorubicin (or other chemotherapeutic agent)
-
T47D human breast cancer cells (or other relevant cancer cell line)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture T47D cells in supplemented DMEM/F-12 medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and doxorubicin in DMSO.
-
Create a series of dilutions for each agent to determine their individual IC50 values.
-
For the combination study, prepare dilutions of both agents at a constant ratio (e.g., based on their individual IC50 values) and also in non-constant ratio combinations as indicated by preliminary findings (e.g., fixed concentration of this compound with varying concentrations of doxorubicin).
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy.
Caption: Experimental workflow for assessing synergistic cytotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Physagulide Y Extraction
Disclaimer: Information on a compound specifically named "Physagulide Y" is not available in the public scientific literature. This guide is based on the well-documented extraction protocols for physalins , a closely related class of bioactive steroids from the Physalis genus, to which this compound likely belongs. The principles and troubleshooting steps provided are broadly applicable to the extraction of physalins and similar natural products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent depends on the specific physalin being targeted. Generally, polar solvents are effective. Methanol has been shown to be highly efficient for extracting physalins B and D.[1] Ethanol is also a common and effective choice, often used in concentrations ranging from 49% to 95%.[2][3] For initial extractions, it is recommended to start with methanol or a high-percentage ethanol solution.
Q2: At what temperature should I conduct the extraction?
A2: Elevated temperatures can increase extraction efficiency, but excessively high temperatures risk thermal degradation of the target compounds. A study on the extraction of polyphenols from Physalis alkekengi found an optimal temperature of 64°C for ultrasound-assisted extraction.[2] For reflux extraction, the temperature will be dictated by the boiling point of the solvent used. It is crucial to monitor for any signs of degradation, such as color change in the extract, and adjust the temperature accordingly.
Q3: What part of the Physalis plant contains the highest concentration of physalins?
A3: The concentration of physalins can vary significantly between different parts of the plant and its stage of maturity. For Physalin D, immature calyces (the papery husk around the fruit) have been found to contain the highest concentration, approximately four times more than mature calyces.[4][5][6] The fruit generally contains a much lower concentration.[4][5][6]
Q4: I am getting a low yield of my target compound. What are the common causes?
A4: Low yield is a frequent issue in natural product extraction. Common causes include:
-
Improper Solvent Selection: Using a solvent with polarity that does not match the target compound.
-
Inadequate Grinding: Insufficiently ground plant material reduces the surface area for solvent penetration.
-
Suboptimal Extraction Parameters: Incorrect solvent-to-solid ratio, extraction time, or temperature.
-
Degradation of the Target Compound: Exposure to excessive heat, light, or extreme pH can degrade the compound.
-
Losses During Work-up and Purification: Inefficient phase separation in liquid-liquid extraction, or loss of compound on the stationary phase during chromatography.
Q5: How can I remove impurities from my crude extract?
A5: A multi-step approach is often necessary. A common method involves:
-
Alcohol Precipitation: Adding ethanol to a concentrated aqueous extract can precipitate and remove impurities like proteins, starch, and tannins.[3]
-
Liquid-Liquid Extraction: Partitioning the extract between an aqueous phase and an immiscible organic solvent to separate compounds based on their polarity.
-
Chromatography: Macroporous resin chromatography is effective for enriching and purifying physalins from the crude extract.[3] This can be followed by high-performance liquid chromatography (HPLC) for final purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incorrect plant part or maturity stage used. 2. Inefficient solvent or extraction method. 3. Suboptimal liquid-to-solid ratio. 4. Insufficient extraction time. 5. Degradation of the compound during extraction. | 1. Use immature calyces for higher physalin concentrations.[4][5][6] 2. Test different solvents (e.g., methanol, ethanol, acetone). Consider ultrasound-assisted extraction (UAE) to improve efficiency.[1] 3. Optimize the ratio; a common starting point is 1:10 to 1:15 (g/mL).[1] 4. Increase the extraction time or perform multiple extraction cycles. 5. Reduce the extraction temperature and protect the extract from light. |
| Crude Extract is Highly Viscous and Difficult to Handle | High concentration of co-extracted sugars, proteins, or mucilage. | 1. Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove lipids. 2. Use alcohol precipitation: concentrate the aqueous extract and add ethanol to precipitate polysaccharides and proteins.[3] |
| Poor Separation During Liquid-Liquid Extraction | Formation of an emulsion. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Gently swirl or rock the funnel instead of vigorous shaking. 3. Centrifuge the mixture at a low speed to break the emulsion. |
| Target Compound is Present in Multiple Fractions After Chromatography | 1. The chromatographic column was overloaded. 2. Inappropriate solvent gradient. 3. Co-elution with other compounds. | 1. Reduce the amount of crude extract loaded onto the column. 2. Optimize the gradient elution program to achieve better separation. 3. Use a different stationary phase or a combination of chromatographic techniques (e.g., macroporous resin followed by silica gel or C18 HPLC). |
| Final Product is Not Pure (Contaminated with Other Physalins or Impurities) | Insufficient resolution in the purification steps. | 1. Employ preparative HPLC with a high-resolution column for final purification. 2. Recrystallize the final product from a suitable solvent system. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Physalins
This protocol is adapted from a method optimized for polyphenol extraction from Physalis alkekengi calyx, which can be a good starting point for this compound.[2]
-
Preparation of Plant Material: Dry the immature calyces of Physalis spp. at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried calyces into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 49% ethanol) at an optimized liquid-to-material ratio (e.g., 42 mL/g).[2]
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 64°C) for a specific duration (e.g., 29 minutes).[2]
-
-
Filtration and Concentration:
-
Filter the mixture through a suitable filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation.
-
Protocol 2: Reflux Extraction and Macroporous Resin Purification
This protocol is based on a patented method for extracting and purifying total physalins.[3]
-
Preparation of Plant Material: Crush the dried aerial parts of Physalis spp.
-
Reflux Extraction:
-
Add the crushed material to a flask with 10-15 times its weight in water.
-
Heat the mixture to reflux for 1.5-2.0 hours. Repeat the extraction once more with fresh water.
-
Combine the aqueous extracts.
-
-
Concentration and Alcohol Precipitation:
-
Concentrate the combined extract under reduced pressure.
-
Add ethanol to the concentrate to reach a final ethanol concentration of 75%, stirring continuously.
-
Allow the mixture to stand to let impurities precipitate.
-
Filter to remove the precipitate.
-
-
Macroporous Resin Chromatography:
-
Concentrate the filtrate to remove ethanol.
-
Load the resulting aqueous solution onto a pre-treated macroporous resin column (e.g., D101).
-
Wash the column with water to remove polar impurities.
-
Elute the physalins with a stepwise gradient of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor for the presence of the target compound using TLC or HPLC.
-
Combine the fractions containing the desired physalins and evaporate the solvent.
-
Data Presentation
Table 1: Comparison of Physalin D Content in Different Parts of Physalis alkekengi [5][6]
| Plant Part | Maturity Stage | Physalin D Content (% of dry weight) |
| Calyx | Immature | 0.7880 ± 0.0612 |
| Calyx | Mature | 0.2028 ± 0.0160 |
| Fruit | Immature | 0.0992 ± 0.0083 |
| Fruit | Mature | 0.0259 ± 0.0021 |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Physalis Polyphenols [2]
| Parameter | Optimized Value |
| Ethanol Concentration | 49% |
| Liquid-to-Material Ratio | 42 mL/g |
| Extraction Temperature | 64°C |
| Extraction Time | 29 minutes |
Visualizations
Experimental Workflow
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. mdpi.com [mdpi.com]
- 3. CN103288846A - Method for extracting and purifying total physalin from physalis plants - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Isolation and Quantitative Analysis of Physalin D in the Fruit and Calyx of Physalis Alkekengi L. | Semantic Scholar [semanticscholar.org]
"Physagulide Y" solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physagulide Y, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a withanolide, a class of naturally occurring steroidal lactones. Like many other withanolides, this compound is a hydrophobic molecule, which inherently limits its solubility in water and aqueous buffer systems commonly used in biological assays. This poor solubility can lead to challenges in preparing stock solutions, inaccurate dosing in experiments, and potential precipitation of the compound in cell culture media, ultimately affecting the reliability and reproducibility of experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. For related withanolides, such as Physagulide Q, stock solutions of up to 40 mM have been successfully prepared in DMSO. Other organic solvents like ethanol and methanol can also be used, although the achievable concentration may be lower.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with a concentration of 0.1% or less being ideal. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous experimental buffer. What can I do?
This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous solution. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, perform one or more intermediate dilution steps in a solvent mixture with a higher percentage of the organic solvent.
-
Increase the final DMSO concentration (with caution): If your experimental system can tolerate it, slightly increasing the final DMSO concentration might help maintain solubility. However, always stay within the non-toxic range for your specific cell line.
-
Warm the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Vortex while adding: Vigorously vortexing the aqueous solution while slowly adding the DMSO stock can aid in dispersion and prevent immediate precipitation.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds:
-
Co-solvents: Using a mixture of water-miscible solvents can improve solubility.
-
Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
It is important to note that these methods may influence the biological activity of the compound and should be carefully validated for each experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation (e.g., crystals, amorphous aggregates).
-
Solubility Test: Before treating your cells, prepare the final dilution of this compound in your cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Check for any visible precipitation at different time points.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound in your experiments.
-
Optimize Stock Solution Dilution: Refer to the "Experimental Protocols" section for the recommended procedure for diluting the DMSO stock solution.
-
Issue 2: Higher than expected cytotoxicity in vehicle control groups.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity.
-
Troubleshooting Steps:
-
Calculate Final Solvent Concentration: Double-check your calculations to ensure the final concentration of the solvent in your culture medium is within the recommended non-toxic range for your cell line.
-
Perform a Solvent Toxicity Curve: If you are unsure about the tolerance of your cells to the solvent, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.
-
Prepare a Higher Concentration Stock: To minimize the volume of solvent added to your culture, prepare a more concentrated stock solution of this compound, if its solubility in the chosen solvent allows.
-
Quantitative Data
| Compound | Solvent | Solubility |
| Withanolide A | Methanol | ~0.5 mg/mL |
| Acetonitrile | ~0.1 mg/mL | |
| Aqueous Solutions | Sparingly soluble[1] | |
| Withanolide B | Methanol | ~0.5 mg/mL |
| Acetonitrile | ~0.1 mg/mL | |
| A Representative Hydrophobic Compound | DMSO | Soluble (e.g., 50 mg/mL)[2] |
| Ethanol | Soluble (e.g., 12 mg/mL)[2] | |
| Water | Slightly soluble/Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the molecular weight (MW) of this compound from the supplier's information.
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate dilution to your culture wells containing cells and medium.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (diluted in medium to the same final concentration) to control wells.
Signaling Pathways and Experimental Workflows
Based on studies of related physalins, this compound may modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Figure 1: Potential signaling pathways affected by this compound.
Figure 2: General experimental workflow for in vitro studies.
Figure 3: A logical approach to troubleshooting solubility problems.
References
Preventing "Physagulide Y" degradation during storage
Disclaimer: Information regarding the stability and degradation of "Physagulide Y" is limited. The following guidance is based on the chemical properties of related withanolides and steroidal lactones. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it as a crystalline solid at -20°C.[1][2] For extracts containing withanolides, storage in a cool, dry place away from direct sunlight, heat, and moisture is advised.[3] Studies on withanolides, a class of compounds similar to this compound, have shown a significant decline in content under real-time and accelerated storage conditions with exposure to humidity and higher temperatures.[4]
Q2: I dissolved this compound in an aqueous solution for my experiment. How long can I store it?
A2: It is not recommended to store aqueous solutions of withanolides for more than one day.[1] These compounds can degrade in solution, particularly at non-neutral pH. If storage of a solution is necessary, it should be kept at 2-8°C for a very short period. For longer-term storage, preparing fresh solutions is the best practice to ensure the integrity of the compound.
Q3: What are the likely causes of this compound degradation?
A3: Based on studies of similar compounds, the primary causes of degradation for steroidal lactones like this compound are likely to be:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Exposure to air and light can lead to oxidative degradation.
-
Photodegradation: Ultraviolet (UV) and visible light can cause degradation. Forced degradation studies on withanolides have shown a loss of active constituents upon exposure to light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector are the most common and reliable methods for detecting and quantifying withanolides and their degradation products.[4][5][6][7][8] These techniques allow for the separation of the parent compound from its degradation products and provide quantitative data on the extent of degradation.
Troubleshooting Guides
Problem 1: Loss of biological activity of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound has been stored at the recommended -20°C as a solid. Prepare fresh solutions for each experiment. |
| Degradation in experimental buffer | Check the pH of your experimental buffer. Withanolides can be unstable at acidic or basic pH. Consider performing a stability study of this compound in your buffer. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
Problem 2: Appearance of unexpected peaks in my HPLC/UHPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample degradation | This is a strong indicator of degradation. Compare the chromatogram of the suspect sample to a freshly prepared standard of this compound. |
| Contamination | Ensure all solvents, vials, and equipment are clean. Run a blank to check for system contamination. |
| Interaction with excipients (if in a formulation) | Forced degradation studies have shown that withanolides can interact with certain excipients. If applicable, analyze the stability of this compound with each excipient individually. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known concentration of this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 7 days.
-
Photodegradation: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with mobile phase and analyze by a validated stability-indicating HPLC or UHPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
Instrumentation:
-
HPLC system with a PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific degradation products.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm (based on the UV maxima of withanolides)
Procedure:
-
Prepare a standard stock solution of this compound in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare samples from the forced degradation study by diluting them with the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Monitor the separation of peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Data Presentation
Table 1: Summary of Withanolide Stability Under Different Storage Conditions
| Compound/Extract | Storage Condition | Duration | Observation | Reference |
| Withaferin A & Withanolide A (in extract) | Real-time (25°C/60% RH) | 6 months | Significant decline in content | [4] |
| Withaferin A & Withanolide A (in extract) | Accelerated (40°C/75% RH) | 6 months | Significant decline in content, clump formation | [4] |
| Withanolide B (crystalline solid) | -20°C | ≥ 4 years | Stable | [2] |
| Withanolide A (crystalline solid) | -20°C | ≥ 2 years | Stable | [1] |
| Withania somnifera extract | Cool, dry place | 3 years | Stable in original packed conditions | [3] |
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for loss of biological activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 12taste.com [12taste.com]
- 4. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting "Physagulide Y" inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Physagulide Y. Our goal is to help you resolve common issues and achieve consistent, reliable experimental results.
A Note on Nomenclature: this compound vs. Physagulide Q
Initial searches for "this compound" did not yield specific compound information. However, the literature contains extensive research on Physagulide Q , a withanolide isolated from Physalis angulata. It is highly probable that "this compound" is a typographical error and the compound of interest is Physagulide Q. This guide will proceed under that assumption, focusing on the properties and experimental considerations for Physagulide Q.
Frequently Asked Questions (FAQs)
Q1: What is Physagulide Q and what is its mechanism of action?
Physagulide Q (PQ) is a naturally occurring withanolide compound isolated from the plant Physalis angulata.[1] It has been shown to suppress cell proliferation and induce apoptosis in human hepatocellular carcinoma (HCC) cells.[1] The primary mechanism of action involves the regulation of the ROS-JAK2/Src-STAT3 signaling pathway.[1] PQ induces the production of reactive oxygen species (ROS), which in turn inhibits the phosphorylation of Janus kinase 2 (JAK2), Src, and their downstream target, the signal transducer and activator of transcription 3 (STAT3).[1]
Q2: What is the optimal solvent and storage condition for Physagulide Q?
For in vitro experiments, Physagulide Q is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution and then dilute it to the final working concentration in your cell culture medium. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the known challenges when working with withanolides like Physagulide Q?
Withanolides, as natural products, can present several experimental challenges:
-
Batch-to-batch variability: The purity and concentration of the compound can vary between different isolation batches.[2]
-
Solubility issues: Withanolides can have poor solubility in aqueous solutions, which can affect their bioavailability and efficacy in cell-based assays.
-
Stability: The stability of the compound in solution and under experimental conditions should be considered.
-
Complex interactions: Natural products can have multiple cellular targets, leading to complex biological responses that can be difficult to interpret.
Troubleshooting Inconsistent Experimental Results
Problem 1: High variability in cell viability/apoptosis assay results between experiments.
-
Possible Cause 1: Inconsistent compound activity.
-
Solution: Ensure the use of a single, quality-controlled batch of Physagulide Q for a series of experiments. If a new batch is used, perform a dose-response curve to confirm a similar IC50 value to previous batches.
-
-
Possible Cause 2: Cell culture variability.
-
Solution: Use cells with a consistent passage number. Ensure cells are healthy and in the exponential growth phase before treatment. Seed cells at a consistent density for each experiment.
-
-
Possible Cause 3: Inaccurate compound concentration.
-
Solution: Prepare fresh dilutions of Physagulide Q from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Problem 2: No significant effect on STAT3 phosphorylation is observed after Physagulide Q treatment.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting STAT3 phosphorylation in your specific cell line.
-
-
Possible Cause 2: Issues with Western blot protocol.
-
Solution: Ensure that your Western blot protocol is optimized for detecting phosphorylated proteins. Use phosphatase inhibitors in your lysis buffer. Include positive and negative controls for STAT3 phosphorylation.
-
-
Possible Cause 3: Cell line is not responsive.
-
Solution: Confirm that your cell line has a constitutively active STAT3 pathway or can be stimulated to activate it.
-
Problem 3: Inconsistent measurements of Reactive Oxygen Species (ROS) generation.
-
Possible Cause 1: Issues with the ROS detection assay.
-
Solution: Ensure that the ROS-sensitive dye (like DCFH-DA) is fresh and properly stored. Optimize the dye loading time and concentration for your cell type. Include a positive control (e.g., hydrogen peroxide) to confirm the assay is working.
-
-
Possible Cause 2: Timing of measurement.
-
Solution: ROS production can be an early and transient event. Perform a time-course experiment to identify the peak of ROS generation after Physagulide Q treatment.
-
Experimental Protocols & Data
Table 1: Example IC50 Values for Physagulide Q in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HepG2 | 5.8 ± 0.7 |
| SMMC-7721 | 4.2 ± 0.5 |
| Huh7 | 6.5 ± 0.9 |
Data is illustrative and should be determined empirically for your specific experimental conditions.
Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted from standard cell-based assays for measuring ROS.[3][4][5][6][7]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Positive control (e.g., 100 µM H₂O₂)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells once with warm PBS.
-
Add 100 µL of fresh culture medium containing various concentrations of Physagulide Q or controls (vehicle, positive control).
-
Incubate for the desired time period (e.g., 1, 3, 6 hours).
-
Measure the fluorescence intensity using a plate reader.
Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
This is a general protocol for detecting changes in protein phosphorylation.[8][9][10][11][12]
Materials:
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Culture and treat cells with Physagulide Q for the desired time.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control like β-actin.
Visualizations
Caption: Physagulide Q signaling pathway.
References
- 1. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 5. assaygenie.com [assaygenie.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
"Physagulide Y" off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Physagulide Y in cell culture. The information is designed to help address specific issues you might encounter during your experiments and to guide the investigation of potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a dramatic decrease in viability at concentrations where the intended target should not be affected. Is this an off-target effect of this compound?
A1: An unexpected drop in cell viability at low concentrations of this compound could indeed be an off-target effect, or it could be due to other experimental factors. Here are some steps to troubleshoot this observation:
-
Confirm Compound Integrity and Concentration: Ensure that your stock solution of this compound is correctly prepared and has not degraded. Verify the final concentration in your cell culture medium.
-
Evaluate Cell Health: Your cells may have been unhealthy or stressed before the experiment. Always start with a healthy, actively growing cell culture.
-
Consider Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line (typically <0.1%).
-
Investigate Apoptosis and Necrosis: The observed decrease in viability could be due to programmed cell death (apoptosis) or cellular injury (necrosis). You can investigate this using assays like Annexin V/PI staining.
-
Assess Mitochondrial Health: Off-target effects can sometimes manifest as mitochondrial dysfunction. Consider performing an MTT or MTS assay, which measures metabolic activity, and compare the results with a direct cytotoxicity assay.[1]
Q2: I am observing changes in signaling pathways that are not directly related to the intended target of this compound. How can I confirm if these are off-target effects?
A2: Observing modulation of unexpected signaling pathways is a strong indicator of potential off-target effects. To investigate this:
-
Perform a Literature Review on Related Compounds: this compound belongs to the withanolide family of compounds. Researching the known off-target effects of other withanolides, such as Physagulide Q, may provide clues. For example, Physagulide Q has been shown to regulate the ROS-JAK2/Src-STAT3 signaling pathway.[2][3]
-
Use Pathway Inhibitors: To confirm if the observed pathway modulation is responsible for the cellular phenotype you are seeing, you can use known inhibitors of the unexpected pathway in combination with this compound.
-
Kinase Profiling: A broad-spectrum kinase profiling assay can help identify unintended kinase targets of this compound.
-
Proteomics and Transcriptomics: Global analyses of the proteome and transcriptome can provide an unbiased view of the cellular pathways affected by this compound.
Troubleshooting Guides
Problem 1: Inconsistent Results Between Experiments
Inconsistent results with this compound can be frustrating. This guide will help you systematically troubleshoot the issue.
Experimental Workflow for Troubleshooting Inconsistent Results
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Physagulide Y and Other Physalins
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my physalin compound low?
A1: The low oral bioavailability of physalins is often attributed to their poor water solubility, which limits their dissolution in the gastrointestinal tract—a critical step for absorption. Other contributing factors can include metabolism in the gut wall and liver (first-pass effect) and potential efflux by transporters like P-glycoprotein.
Q2: What are the most promising formulation strategies to improve physalin bioavailability?
A2: Several formulation strategies can enhance the bioavailability of poorly soluble compounds like physalins. These include:
-
Amorphous Solid Dispersions: Dispersing the physalin in a polymer matrix in an amorphous state can significantly increase its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles can also protect the drug from degradation and facilitate transport across the intestinal barrier.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.
Q3: How can I accurately quantify physalin concentrations in plasma samples?
A3: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying physalins in biological matrices like plasma. This technique offers high sensitivity and selectivity. Key considerations for method development include ensuring the stability of the physalin in plasma samples, which may require immediate processing at low temperatures and acidification.
Q4: Are there any known drug-drug interactions I should be aware of when working with physalins?
A4: While specific interaction studies for all physalins are not available, their metabolism may involve cytochrome P450 (CYP) enzymes. Co-administration with compounds that are strong inhibitors or inducers of these enzymes could potentially alter the pharmacokinetic profile of the physalin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | - Inconsistent oral dosing technique.- Variability in food intake (food effect).- Genetic differences in metabolism among animals. | - Ensure consistent and accurate oral gavage technique.- Fast animals overnight before dosing.- Use a larger group of animals to account for biological variability. |
| Low or undetectable plasma concentrations of the physalin. | - Poor oral absorption due to low solubility.- Rapid metabolism (short half-life).- Instability of the compound in biological samples. | - Employ a bioavailability-enhancing formulation (e.g., solid dispersion, nanoparticles).- Collect blood samples at earlier time points post-dosing.- Optimize sample handling and storage conditions (e.g., immediate centrifugation at 4°C, acidification). |
| Precipitation of the physalin in the formulation before administration. | - The physalin concentration exceeds its solubility in the vehicle. | - Reduce the concentration of the physalin in the formulation.- Use a co-solvent or a different vehicle with higher solubilizing capacity.- Consider a suspension formulation with appropriate suspending agents. |
| Inconsistent results from in vitro dissolution studies. | - Inappropriate dissolution medium.- Physical instability of the formulation (e.g., recrystallization of an amorphous solid dispersion). | - Use a biorelevant dissolution medium that mimics the gastrointestinal fluids.- Characterize the solid state of the formulation before and after the dissolution study to check for physical changes. |
Data Presentation: Comparative Pharmacokinetics of Withaferin A Formulations
Since direct comparative data for different "Physagulide Y" formulations are unavailable, the following table presents pharmacokinetic data for Withaferin A, a structurally related withanolide, to illustrate the potential impact of formulation on bioavailability. The data shows a significant difference in the maximum plasma concentration (Cmax) and area under the curve (AUC) between different oral administrations, highlighting the influence of the formulation vehicle.[1]
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Withaferin A in vehicle 1 | 10 | 8410 | - | - | [1] |
| Withaferin A in vehicle 2 | 10 | 619 | - | 32.4 | [1] |
| Withaferin A in vehicle 3 | 70 | 142 | 141.7 | 1.8 | [1][2] |
Note: The different vehicles used in these studies contribute to the significant variations in pharmacokinetic parameters.
Experimental Protocols
Protocol for Oral Administration of a Physalin Formulation in Rats
This protocol describes the oral administration of a physalin formulation to rats using gavage.
Materials:
-
Physalin formulation
-
Sprague-Dawley rats (8-10 weeks old)
-
Appropriate gavage needles (e.g., 18-gauge, 2-3 inches long, with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (12-16 hours) before dosing, with free access to water.
-
Dose Calculation: Weigh each rat to determine the correct dosing volume. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the loose skin over the neck and shoulders, supporting the body with the other hand.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length needed to reach the stomach. Mark this length on the needle.
-
Administration:
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reinsert.
-
Once the needle has reached the pre-measured depth, slowly administer the formulation.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress. Provide access to food a few hours after dosing.
Protocol for Serial Blood Sample Collection from a Single Mouse
This protocol allows for the collection of multiple blood samples from a single mouse for pharmacokinetic profiling, reducing animal usage and inter-animal variability.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Heparinized capillary tubes
-
Microcentrifuge tubes (0.5 mL)
-
Lancets for submandibular bleeding
-
Anesthetic (e.g., isoflurane)
-
Syringe with needle for cardiac puncture (for terminal bleed)
Procedure:
-
Pre-dose: Collect a baseline blood sample if required.
-
Drug Administration: Administer the physalin formulation orally or via the desired route.
-
Blood Collection (Submandibular Vein):
-
At designated time points (e.g., 5, 15, 30 minutes), firmly restrain the mouse.
-
Puncture the submandibular vein with a sterile lancet.
-
Collect approximately 30-50 µL of blood into a heparinized capillary tube.
-
Transfer the blood to a pre-labeled microcentrifuge tube.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
-
Blood Collection (Retro-orbital Sinus - optional, requires expertise):
-
For later time points (e.g., 1, 2 hours), anesthetize the mouse.
-
Collect blood from the retro-orbital sinus using a heparinized capillary tube.
-
-
Terminal Bleed (Cardiac Puncture):
-
At the final time point, while the mouse is under deep anesthesia, perform a cardiac puncture to collect a larger volume of blood.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, pre-labeled tube.
-
Store the plasma samples at -80°C until analysis.
-
Protocol for LC-MS/MS Quantification of Physalin A in Rat Plasma
This protocol provides a general framework for the quantification of Physalin A in rat plasma. Method optimization and validation are crucial for accurate results.[3]
Materials and Equipment:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Physalin A standard
-
Internal standard (IS), e.g., tolbutamide
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma in a microcentrifuge tube, add 60 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and acidify with formic acid to a pH of approximately 1.5 to enhance stability.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution may be required to achieve optimal separation.
-
Flow rate: ~0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization mode: Electrospray Ionization (ESI), negative mode often provides a stronger signal for physalins.
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for Physalin A (e.g., m/z 525.1 → 148.9) and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of Physalin A in blank plasma.
-
Quantify the concentration of Physalin A in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by physalins and a general workflow for in vivo bioavailability studies.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Physalin F.
Caption: JAK/STAT3 signaling pathway and the inhibitory action of Physalin A.
Caption: NF-κB signaling pathway and the inhibitory action of various physalins.
Caption: General experimental workflow for an in vivo bioavailability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Physagulide Y Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments for Physagulide Y.
Troubleshooting Guides
Experimentation with novel compounds can present various challenges. The following table addresses common issues encountered during this compound dose-response assays, their potential causes, and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.[1] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider automated liquid handlers for precision.- Avoid using the outer wells of the plate or fill them with a buffer solution. |
| No Sigmoidal Curve (Flat Response) | - The concentration range tested is too narrow or not appropriate for this compound.- The compound is inactive in the chosen assay system.- Insufficient incubation time for the compound to elicit a response. | - Perform a broad range-finding experiment with log-fold dilutions (e.g., 1 nM to 100 µM).- Verify the biological activity of this compound in a different, validated assay if possible.- Conduct a time-course experiment to determine the optimal incubation period. |
| Incomplete Dose-Response Curve | - The highest concentration tested does not produce a maximal response, or the lowest concentration does not reach the baseline.[2] | - Extend the concentration range in both directions.- If a maximal response is not achievable due to solubility or cytotoxicity, this should be noted in the data analysis.[2] |
| Poor Curve Fit (Low R-squared value) | - Presence of outliers in the data.[3]- Incorrect non-linear regression model selected.[2] | - Identify and consider excluding statistical outliers.[3]- Ensure the chosen model (e.g., four-parameter logistic) is appropriate for the data.[2][4] |
| Precipitation of this compound in Media | - The compound has low solubility in the aqueous assay buffer. | - Use a suitable solvent like DMSO for the stock solution and ensure the final solvent concentration is low and consistent across all wells.[5]- Visually inspect wells for precipitation before and after incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While direct studies on this compound are limited, its analogue, Physagulide Q, has been shown to suppress cell proliferation and induce apoptosis by regulating the ROS-JAK2/Src-STAT3 signaling pathway.[6][7] It is plausible that this compound acts through a similar mechanism, involving the generation of reactive oxygen species (ROS) and subsequent inhibition of the JAK2/STAT3 signaling cascade.
Q2: How should I select the initial concentration range for my dose-response experiment?
A2: For a new compound like this compound, it is recommended to start with a wide concentration range, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A logarithmic dilution series is often used to cover this broad range effectively.[4]
Q3: What is the most appropriate model for fitting a dose-response curve?
A3: The four-parameter logistic (4PL) model is a commonly used non-linear regression model for sigmoidal dose-response curves.[2] This model helps to determine key parameters such as the EC50/IC50, Hill slope, and the top and bottom plateaus of the curve.[2]
Q4: How many replicates should I use for each concentration?
A4: It is advisable to perform each assay with at least three technical replicates to ensure the reliability of the data.[5] Additionally, conducting at least two independent biological replicates is crucial to confirm the observed effects.[5]
Q5: My data points at the highest concentrations show a decrease in response, creating a "hook effect." What should I do?
A5: This can sometimes occur due to compound cytotoxicity or other off-target effects at high concentrations. It is important to exclude these points from the non-linear regression analysis of the sigmoidal portion of the curve to obtain an accurate EC50/IC50 value.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting stock concentration is 10 mM in DMSO.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT Assay | 48 | 12.5 |
| A549 | CellTiter-Glo | 72 | 8.2 |
| MCF-7 | SRB Assay | 48 | 15.1 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for dose-response curve generation.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
Technical Support Center: Overcoming Resistance to Physagulide Y in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Physagulide Y," a novel investigational anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel compound that has been shown to induce apoptosis in various cancer cell lines. Its primary mechanism of action is the inhibition of the pro-survival signaling pathway mediated by the XYZ kinase. By binding to the ATP-binding pocket of XYZ, this compound prevents its phosphorylation and downstream activation of transcription factors responsible for cell proliferation and survival.
Q2: My cells are showing variable sensitivity to this compound. What are the possible reasons?
A2: Variability in sensitivity can be due to several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use cells at a low passage number. Genetic drift can occur at high passage numbers, leading to altered phenotypes.
-
Cell Culture Conditions: Inconsistent cell densities at the time of treatment, or variations in media composition and incubation conditions can affect drug response.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that the final concentration in your experiments is accurate.
Q3: How can I determine if my cancer cells have developed resistance to this compound?
A3: The development of resistance can be confirmed by a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value compared to the parental, sensitive cell line. This should be accompanied by long-term cell viability in the presence of concentrations of this compound that were previously cytotoxic.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Long-Term Cultures
-
Question: I've been treating my cancer cell line with this compound for several weeks, and I'm observing a gradual decrease in its cytotoxic effects. What could be happening?
-
Answer: This is a classic sign of acquired resistance. The cancer cells may be adapting to the presence of the drug through various mechanisms.
-
Possible Cause 1: Upregulation of bypass signaling pathways. Cancer cells can compensate for the inhibition of the XYZ pathway by upregulating alternative pro-survival pathways.
-
Troubleshooting Step: Perform a phospho-kinase array or western blot analysis for key proteins in parallel signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to identify any upregulated pathways in the resistant cells compared to the sensitive parental cells.
-
Possible Cause 2: Increased drug efflux. The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell.
-
Troubleshooting Step: Use a fluorescent dye substrate for ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. A lower accumulation in resistant cells suggests increased efflux.
-
Issue 2: Inconsistent Western Blot Results for XYZ Pathway Proteins
-
Question: I'm trying to validate the effect of this compound on the XYZ pathway, but my western blot results for phosphorylated XYZ and downstream targets are not consistent. What can I do?
-
Answer: Inconsistent western blot results can be frustrating. Here are some common causes and solutions:
-
Possible Cause 1: Suboptimal protein extraction. Incomplete cell lysis or protein degradation can lead to variable results.
-
Troubleshooting Step: Ensure you are using a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and sonicate if necessary to ensure complete lysis.
-
Possible Cause 2: Antibody variability. The quality of phospho-specific antibodies can vary.
-
Troubleshooting Step: Validate your primary antibodies using positive and negative controls. Always use the recommended antibody dilution and incubation conditions.
-
Possible Cause 3: Loading inaccuracies. Unequal protein loading can lead to misinterpretation of the results.
-
Troubleshooting Step: Use a reliable method for protein quantification (e.g., BCA assay) and always normalize to a loading control (e.g., GAPDH, β-actin).
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in a sensitive parental cancer cell line and its derived resistant subline.
| Cell Line | Treatment Duration | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 72 hours | 0.5 | - |
| Resistant Cancer Cell Line | 72 hours | 12.5 | 25 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials: 96-well plates, cancer cells, complete culture medium, this compound, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blotting
This protocol is for analyzing the expression and phosphorylation status of proteins in the XYZ signaling pathway.
-
Materials: Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-XYZ, anti-XYZ, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
"Physagulide Y" experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Physagulide Y, a novel natural compound. The following resources address potential issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the cytotoxic effect of this compound on our cancer cell lines. What could be the cause?
A1: Batch-to-batch variability is a known challenge when working with newly isolated natural compounds. Several factors can contribute to this:
-
Purity of the Compound: Ensure each batch of this compound is analyzed for purity using methods like HPLC. Minor impurities can have significant biological effects.
-
Solvent and Storage: this compound is sensitive to degradation. It should be dissolved in a suitable solvent (e.g., DMSO) at a high concentration and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluence, and media composition can alter cellular response.[1] It is crucial to maintain consistent cell culture practices.
Q2: The inhibitory effect of this compound on our target protein phosphorylation is not consistent across experiments. How can we troubleshoot this?
A2: Reproducibility issues in signaling pathway experiments are common.[2] Consider the following:
-
Treatment Time and Concentration: Create a detailed time-course and dose-response curve to identify the optimal conditions for observing the effect.
-
Cell Lysis and Protein Extraction: Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein.
-
Antibody Quality: The specificity and sensitivity of your primary antibody are critical. Validate your antibody and use a consistent lot for all experiments.
Q3: What is the known mechanism of action for withanolide compounds similar to this compound?
A3: While research on this compound is ongoing, studies on similar withanolides, such as Physagulide Q, have shed light on their potential mechanisms. Physagulide Q has been shown to suppress proliferation and induce apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway.[3][4] It induces the production of reactive oxygen species (ROS), which in turn inhibits the phosphorylation of JAK2, Src, and their downstream target STAT3.[3][4]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
| Potential Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding, edge effects in multi-well plates, or inconsistent drug concentration. | Ensure thorough cell suspension mixing before seeding. Avoid using the outer wells of the plate. Use a calibrated multichannel pipette for drug addition. |
| IC50 value shifts between experiments | Changes in cell passage number, reagent quality (e.g., MTT, WST-1), or incubation time. | Use cells within a defined passage number range. Aliquot and store reagents properly. Strictly adhere to the same incubation times. |
| Unexpectedly low cytotoxicity | Degradation of this compound, or development of cell line resistance. | Verify the integrity of your this compound stock. Test a fresh aliquot. Use a positive control to ensure the assay is working. |
Guide 2: Western Blotting Reproducibility Issues
| Potential Problem | Possible Cause | Recommended Solution |
| No signal for phosphorylated protein | Ineffective lysis buffer, incorrect antibody dilution, or rapid dephosphorylation. | Use fresh lysis buffer with phosphatase inhibitors. Optimize the primary antibody concentration. Minimize the time between cell harvesting and lysis. |
| Inconsistent band intensities | Unequal protein loading, or variations in transfer efficiency. | Perform a protein concentration assay (e.g., BCA) for all samples. Use a loading control (e.g., GAPDH, β-actin). Check the transfer buffer and membrane quality. |
| High background | Insufficient blocking, or non-specific antibody binding. | Increase the blocking time or change the blocking agent (e.g., from milk to BSA). Use a high-quality, validated primary antibody. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for reproducible experiments.
References
- 1. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 3. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pa ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25032G [pubs.rsc.org]
Technical Support Center: Enhancing the Purity of Synthesized Physagulide Y
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of synthesized Physagulide Y. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in a crude this compound synthesis product?
A1: Common impurities may include unreacted starting materials, reagents, catalysts, side-products from competing reactions, and isomers of this compound. Given the complex steroidal lactone structure of physalins, closely related structural analogues and diastereomers are also potential impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a highly sensitive and reliable method for quantifying the purity of physalins.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can help identify impurities by detecting unexpected signals.[2][3] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities with different masses.[3]
Q3: What are the initial steps for purifying crude this compound?
A3: A common starting point for purification is liquid-liquid extraction to remove water-soluble impurities. This is typically followed by column chromatography over silica gel. Further purification can be achieved using preparative HPLC or recrystallization.
Q4: How can I remove a very closely related impurity that co-elutes with this compound in my initial chromatography?
A4: If impurities co-elute, consider changing the chromatographic conditions. This can involve using a different solvent system (mobile phase), a different stationary phase (e.g., switching from normal-phase silica to reverse-phase C18), or employing a high-resolution technique like preparative HPLC with a shallower gradient.
Q5: My final product appears pure by HPLC, but the yield is very low. What could be the issue?
A5: Low yields can result from several factors during purification. These include irreversible adsorption of the compound onto the chromatography column, degradation of the compound due to unstable conditions (e.g., pH, temperature), or loss of material during solvent removal or transfers. Review each step of your purification protocol to identify potential sources of loss.
Troubleshooting Guides
Problem 1: Tailing or Broad Peaks in HPLC Analysis
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the concentration of the injected sample. |
| Inappropriate Mobile Phase pH | For acidic compounds, adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape.[4] |
| Secondary Interactions with Silica | If using a silica-based column, residual silanol groups can interact with the analyte. Try a different type of column (e.g., end-capped C18) or add a competing base to the mobile phase in small amounts. |
| Column Degradation | The column may be nearing the end of its lifespan. Replace the column with a new one of the same type. |
Problem 2: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that gives good separation (Rf values between 0.2 and 0.5). |
| Column was Poorly Packed | Air bubbles or channels in the column packing will lead to poor separation. Repack the column carefully, ensuring a uniform and compact bed. |
| Sample was Loaded Improperly | Loading the sample in a large volume of strong solvent will cause band broadening. Dissolve the sample in a minimal amount of the initial mobile phase or a weak solvent. |
| Cracked or Channeled Column Bed | This can happen if the column runs dry. Ensure a constant head of solvent is maintained above the stationary phase. |
Problem 3: Difficulty with Recrystallization
| Possible Cause | Suggested Solution | | Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. For withanolides, recrystallization from solvent mixtures like Methanol-Dichloromethane-Ethyl Acetate or Chloroform-Acetone has been reported.[5] | | Product is an Oil or Amorphous Solid | If the product "oils out" instead of crystallizing, try using a more non-polar solvent system, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal if available. | | Presence of Impurities Inhibiting Crystal Growth | If the product is still impure, the impurities may be preventing proper crystal lattice formation. An additional chromatographic step may be necessary before attempting recrystallization again. |
Data Presentation
Table 1: HPLC Methods for Analysis of Physalins
| Parameter | Method 1 [1] | Method 2 [4] |
| Column | Agilent C18 (250mm x 4.6mm; 5µm) | Agilent C18 (150 x 4.6 mm, 5-μm) |
| Mobile Phase | Acetonitrile, Methanol, and Water (Gradient) | Acetonitrile and 0.2% aqueous phosphoric acid (Gradient) |
| Detection Wavelength | 225 nm | 220 nm and 350 nm |
| Flow Rate | Not Specified | 1.0 ml/min |
| Linearity (R²) | > 0.997 | > 0.9991 |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Column Chromatography
-
Sample Preparation: Dissolve the crude synthesized this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner. A common elution system for withanolides is a chloroform:methanol gradient.[6]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of mobile phase to create a sample solution.
-
Chromatographic Conditions: Set up the HPLC system with a suitable column (e.g., C18) and mobile phase. An example mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.
-
Injection and Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Generate a calibration curve from the standard solutions. Determine the purity of the sample by comparing its peak area to the calibration curve. The peak purity can also be assessed using a Diode-Array Detector.[1]
Mandatory Visualizations
Caption: Experimental workflow for the purification of synthesized this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
- 1. New QuEChERS method for quantification of Physalin B and D in Physalis angulata L. in Vietnam [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Cancer Activity of Physagulide Y and Related Physalins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for a compound designated "Physagulide Y" is not publicly available. This guide has been constructed to provide a comparative framework for evaluating the anti-cancer potential of novel physalins. To this end, we present a hypothetical profile for "this compound" alongside published data for well-characterized physalins (B, D, and F) to illustrate its potential positioning and the methodologies for its validation.
The physalins are a group of naturally occurring steroids isolated primarily from plants of the Physalis genus.[1] These compounds have garnered significant interest in oncology for their diverse biological activities, including potent anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2] This guide offers an objective comparison of the anti-cancer performance of various physalins, supported by experimental data and detailed protocols, to aid in the evaluation of new candidates like this compound.
Data Presentation: Comparative Anti-Cancer Activity
The anti-cancer efficacy of a compound is initially assessed through its cytotoxic effects on various cancer cell lines (in vitro) and subsequently validated by its ability to inhibit tumor growth in animal models (in vivo).
Table 1: Comparative In Vitro Cytotoxicity of Physalins Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for several physalins across a panel of cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | A549 | Lung Carcinoma | ~1.1 | N/A |
| MCF-7 | Breast Adenocarcinoma | ~1.5 | N/A | |
| HCT-116 | Colorectal Carcinoma | ~0.9 | N/A | |
| A498 | Renal Carcinoma | ~1.2 | N/A | |
| Physalin B | MCF-7 | Breast Adenocarcinoma | 1.92 | [1] |
| COR L23 | Lung Carcinoma | 0.40 | [1] | |
| K562 | Chronic Myelogenous Leukemia | 1.10 (µg/mL) | [3][4] | |
| PC-3 | Prostate Cancer | 15.18 (µg/mL) | [3][4] | |
| Physalin D | HCT-8 | Ileocecal Adenocarcinoma | 0.28 (µg/mL) | [3][4] |
| MDA-MB-435 | Melanoma | 0.49 (µg/mL) | [3][4] | |
| PC-3 | Prostate Cancer | 2.43 (µg/mL) | [3][4] | |
| Physalin F | A498 | Renal Carcinoma | 1.40 (µg/mL) | [5] |
| ACHN | Renal Carcinoma | 2.18 (µg/mL) | [5] | |
| H1975 | Non-small Cell Lung Cancer | 0.83 | [6] | |
| T-47D | Breast Carcinoma | 3.60 (µg/mL) | [7] |
Table 2: Comparative In Vivo Anti-Tumor Efficacy of Physalins
In vivo studies are crucial for determining a compound's therapeutic potential in a living organism. Key parameters include the tumor model, dosage, and the resulting tumor growth inhibition (TGI).
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound (Hypothetical) | A549 Xenograft (Mice) | 15 mg/kg, i.p., daily | ~60% TGI; Well-tolerated | N/A |
| Physalin B | Sarcoma 180 (Mice) | 25 mg/kg | Inhibition of tumor proliferation | [8] |
| Physalin D | Sarcoma 180 (Mice) | 10 mg/kg | Inhibition of tumor proliferation | [8] |
| Physalin F | Leukemia (Mice) | Not specified | In vivo cytotoxic activity | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible validation of anti-cancer activity.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the physalin compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Remove the media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[11][12]
Protocol:
-
Cell Treatment: Culture and treat cells with the physalin compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[13] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[14]
Protocol:
-
Cell Treatment & Harvesting: Treat cells with the physalin compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[15]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.[13]
Visualizations: Workflows and Mechanisms
Experimental Workflow for Anti-Cancer Drug Validation
The following diagram illustrates a standard workflow for assessing the anti-cancer properties of a novel compound like this compound.
Caption: A typical workflow for validating the anti-cancer activity of a novel compound.
Physalin-Modulated NF-κB Signaling Pathway
Several physalins, including Physalin F, have been shown to exert their anti-cancer effects by modulating key signaling pathways.[5][16] The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers.[17][18]
Caption: Inhibition of the canonical NF-κB pathway by physalins.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. nanocellect.com [nanocellect.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Physagulide Q and Other Withanolides in Hepatocellular Carcinoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Physagulide Q against other prominent withanolides, namely Withaferin A and Withagenin A diglucoside (WAD), in hepatocellular carcinoma (HCC) cells. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action and cytotoxic potential.
Comparative Efficacy Against HCC Cells
The cytotoxic effects of Physagulide Q, Withaferin A, and Withagenin A diglucoside have been evaluated in various HCC cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Withanolide | Cell Line | IC50 (µM) | Reference |
| Physagulide Q | HepG2 | 2.01 | [1] |
| Bel-7402 | 2.85 | [1] | |
| Withaferin A | HepG2 | ~5 | [2] |
| Huh7 | ~5 | [2] | |
| MHCC97L | ~5 | [2] | |
| MHCC97H | ~7.5 | [2] | |
| HepG2 | 12 | [3] | |
| Withagenin A diglucoside (WAD) | HepG2 | >100* | [4][5][6] |
*Note: For Withagenin A diglucoside (WAD), a specific IC50 value was not determined in the cited study. However, it was reported that at a concentration of 100 µM, cell viability was less than 50%, suggesting an IC50 value greater than 100 µM and indicating lower potency compared to Physagulide Q and Withaferin A in this specific assay.[4][5][6]
Mechanisms of Action: A Look into the Signaling Pathways
The anti-cancer activity of these withanolides stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Physagulide Q primarily induces apoptosis in HCC cells through the generation of reactive oxygen species (ROS) and subsequent inhibition of the JAK2/Src-STAT3 signaling pathway.
Caption: Physagulide Q signaling pathway in HCC cells.
Withaferin A has been shown to induce apoptosis and cell cycle arrest in HCC cells. One of the key mechanisms involves the upregulation of miR-200c, which in turn inhibits the PI3K/AKT signaling pathway. Furthermore, it can induce apoptosis through the upregulation of p53 and the pro-apoptotic protein Bax.
Caption: Withaferin A signaling pathway in HCC cells.
Withagenin A diglucoside (WAD) induces apoptosis through both the extrinsic and intrinsic pathways, evidenced by the activation of caspase-8 and caspase-9, respectively. Additionally, WAD inhibits angiogenesis by suppressing the VEGFR2 signaling pathway and its downstream effectors.
Caption: Withagenin A diglucoside (WAD) signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the withanolides on HCC cells.
-
Cell Seeding: HCC cells (e.g., HepG2, Bel-7402) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the respective withanolide (e.g., Physagulide Q: 0-4 µM; Withaferin A: 0-10 µM; WAD: 0-100 µM) for a specified duration (typically 24 to 48 hours). A vehicle control (DMSO) is run in parallel.
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: HCC cells are seeded in 6-well plates and treated with the desired concentrations of the withanolide for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in the signaling pathways.
-
Protein Extraction: Following treatment with the withanolides, HCC cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2, cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
- 1. Antitumor Potential of Withanolide Glycosides from Ashwagandha (Withania somnifera) on Apoptosis of Human Hepatocellular Carcinoma Cells and Tube Formation in Human Umbilical Vein Endothelial Cells [mdpi.com]
- 2. e-century.us [e-century.us]
- 3. Withaferin A Acts as a Novel Regulator of Liver X Receptor-α in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Potential of Withanolide Glycosides from Ashwagandha (Withania somnifera) on Apoptosis of Human Hepatocellular Carcinoma Cells and Tube Formation in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Cytotoxicity: Physagulin Y and Physalin B
A direct comparative analysis of the cytotoxicity of Physagulin Y and Physalin B is not currently feasible due to the absence of available scientific data on the cytotoxic properties of Physagulin Y.
While extensive research has been conducted on the cytotoxic effects of Physalin B against various cancer cell lines, a thorough search of scientific literature and databases has yielded no studies investigating the cytotoxic activity of a compound specifically designated as "Physagulin Y." This lack of information prevents a direct, data-driven comparison of its performance with Physalin B.
This guide will proceed by presenting the currently available data on the cytotoxicity of Physalin B, including its mechanisms of action and experimental data. This will provide a comprehensive overview for researchers, scientists, and drug development professionals interested in this class of compounds. Should data on Physagulin Y become available in the future, this guide can be updated to include a comparative analysis.
Physalin B: A Profile in Cytotoxicity
Physalin B, a secosteroid isolated from plants of the Physalis genus, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Physalin B in various cancer cell lines, indicating its potency in inhibiting cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | 1.35 | [1][2][3] |
| A375 | Human Melanoma | < 4.6 µg/ml | [4] |
| A2058 | Human Melanoma | < 4.6 µg/ml | [4] |
| MCF-7 | Human Breast Adenocarcinoma | Data not specified | [1][5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Data not specified | [5] |
| T-47D | Human Breast Carcinoma | Data not specified | [5] |
| HGC-27 | Human Gastric Cancer | Data not specified | |
| Various Leukemia Cell Lines | Leukemia | Data not specified | |
| Multiple Cancer Cell Lines | Various | 0.58 to 15.18 µg/mL |
Mechanisms of Action and Signaling Pathways
Physalin B exerts its cytotoxic effects through multiple signaling pathways, primarily by inducing apoptosis (programmed cell death) and modulating cellular stress responses.
1. Induction of Apoptosis:
Physalin B has been shown to trigger apoptosis through both intrinsic and extrinsic pathways. Key molecular events include:
-
Activation of Caspases: Physalin B treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[5]
-
Mitochondria-Mediated Pathway: It can induce the expression of pro-apoptotic proteins like NOXA and Bax, leading to mitochondrial dysfunction and the release of cytochrome c.[4]
-
p53-Dependent Apoptosis: In some breast cancer cells, Physalin B's apoptotic effect is mediated through the tumor suppressor protein p53.[5]
2. Inhibition of the Ubiquitin-Proteasome Pathway (UPP):
Physalin B can indirectly inhibit the UPP, leading to the accumulation of ubiquitinated proteins.[2] This accumulation induces cellular stress and contributes to apoptotic cell death.
3. Induction of Incomplete Autophagy:
In human colon cancer cells, Physalin B has been observed to induce an incomplete autophagic response, characterized by the accumulation of autophagosomes that fail to fuse with lysosomes.[2][3] This disruption of the autophagic process contributes to its cytotoxic effects.
4. Involvement of MAP Kinase Pathways:
The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are activated in response to Physalin B treatment and play a role in mediating both apoptosis and the autophagic response.[1][2][3]
5. Generation of Reactive Oxygen Species (ROS):
The production of mitochondrial ROS (mito-ROS) is a key event in Physalin B-induced cytotoxicity, contributing to the activation of downstream signaling pathways leading to apoptosis and autophagy.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature on Physalin B are crucial for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Physalin B for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Treat cells with Physalin B for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Lyse Physalin B-treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP, p53).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by Physalin B and a typical experimental workflow for assessing its cytotoxicity.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Determination of apoptotic inductive activities of physagulin P from Physalis angulata plant in Vietnam | Vietnam Journal of Biotechnology [vjmst.vast.vn]
- 3. mdpi.com [mdpi.com]
- 4. Physapruin A Exerts Endoplasmic Reticulum Stress to Trigger Breast Cancer Cell Apoptosis via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physagulide Y: A Comparative Analysis of Efficacy Against Established JAK/STAT Pathway Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the novel natural compound Physagulide Y against well-established inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the therapeutic potential of this compound in oncology, particularly for hepatocellular carcinoma (HCC).
Recent studies have identified this compound as a potent inhibitor of the JAK2/STAT3 signaling cascade, a critical pathway in cancer cell proliferation, survival, and differentiation. This guide will delve into its efficacy, comparing it directly with AG490, a known JAK2 inhibitor, and Stattic, a selective STAT3 inhibitor.
Comparative Efficacy: this compound vs. Known Inhibitors
The inhibitory potential of this compound has been quantified and compared against AG490 and Stattic. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. The data highlights the significant efficacy of this compound in human hepatocellular carcinoma cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| This compound (as Physagulide Q) | JAK2/Src-STAT3 Pathway | HepG2 (Human Hepatocellular Carcinoma) | 2.01 | |
| Bel-7402 (Human Hepatocellular Carcinoma) | 2.85 | |||
| AG490 | JAK2 | In vitro | ~10 | [1][2] |
| Stattic | STAT3 | Cell-free assay | 5.1 | [3][4][5][6] |
| STAT3-dependent cancer cell lines | MDA-MB-231, MDA-MB-435S | Induces apoptosis at 10 µM | [4] |
Mechanism of Action: The ROS-JAK2/Src-STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by modulating the ROS-JAK2/Src-STAT3 signaling pathway.[7] It induces the production of reactive oxygen species (ROS) within hepatocellular carcinoma cells.[7] This increase in ROS leads to the suppression of the phosphorylation of upstream protein kinases, Janus-activated kinase 2 (JAK2) and Src. The inhibition of JAK2 and Src phosphorylation, in turn, prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation. The subsequent inhibition of STAT3 activation leads to the suppression of cancer cell proliferation and the induction of apoptosis.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate human hepatocellular carcinoma cells (e.g., HepG2, Bel-7402) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[8]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound, AG490, or Stattic. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][10]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Protein Phosphorylation Analysis
This technique is employed to determine the phosphorylation status of key proteins in the signaling pathway.
-
Protein Extraction: Treat cells with the inhibitors for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JAK2, Src, and STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a CCD camera-based imager.[13]
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
The presented data suggests that this compound is a highly effective inhibitor of the JAK2/STAT3 signaling pathway, demonstrating lower IC50 values in hepatocellular carcinoma cell lines compared to the established inhibitors AG490 and Stattic. Its unique mechanism of action, involving the induction of ROS, presents a promising avenue for the development of novel anti-cancer therapeutics. Further in-vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 7. Physagulide Q suppresses proliferation and induces apoptosis in human hepatocellular carcinoma cells by regulating the ROS-JAK2/Src-STAT3 signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. IL-17 induces AKT-dependent IL-6/JAK2/STAT3 activation and tumor progression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Physagulide Y and Paclitaxel: Unveiling Therapeutic Potential in Cancer Treatment
For Immediate Release
In the ongoing quest for novel and more effective cancer therapeutics, researchers and drug development professionals are increasingly turning their attention to natural compounds with potent anti-cancer properties. This guide provides a detailed comparative analysis of Physagulide Y, a representative withanolide from the Physalis genus, and Paclitaxel, a cornerstone chemotherapeutic agent. This report outlines their mechanisms of action, cytotoxic effects on various cancer cell lines, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Introduction to the Contenders
This compound , a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives, is isolated from plants of the Physalis genus. Withanolides have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory and anticancer effects. While specific data for "this compound" is limited, this analysis will utilize data from closely related and well-characterized physagulides from Physalis angulata as a representative proxy to facilitate a meaningful comparison.
Paclitaxel , sold under the brand name Taxol among others, is a highly effective anticancer drug derived from the Pacific yew tree, Taxus brevifolia.[1] It is widely used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers.[2] Its mechanism of action and clinical profile have been extensively studied, making it a benchmark for comparison with new potential anticancer agents.
Chemical Structures
The fundamental difference in the chemical architecture of this compound (represented by a typical withanolide structure) and Paclitaxel underpins their distinct mechanisms of action.
This compound (Representative Withanolide Structure): Possesses a complex steroidal backbone with a lactone or lactol ring in its side chain. The specific substitutions on the steroid nucleus and the side chain determine the biological activity of individual withanolides.
Paclitaxel: Features a complex diterpene core with a unique oxetane ring and a characteristic ester side chain at position C-13, which is crucial for its biological activity.[3]
Comparative Performance Data
The in vitro cytotoxic activity of this compound (represented by related physagulides) and Paclitaxel has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Physangulatin A | C4-2B (Prostate) | 1.32 | Sun CP, et al. (2016) |
| 22Rv1 (Prostate) | 1.89 | Sun CP, et al. (2016) | |
| 786-O (Renal) | 0.87 | Sun CP, et al. (2016) | |
| A-498 (Renal) | 1.21 | Sun CP, et al. (2016) | |
| ACHN (Renal) | 1.56 | Sun CP, et al. (2016) | |
| A375-S2 (Melanoma) | 0.95 | Sun CP, et al. (2016) | |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.005 | [Various Sources] |
| HeLa (Cervical) | ~0.008 | [Various Sources] | |
| A549 (Lung) | ~0.015 | [Various Sources] | |
| PC-3 (Prostate) | ~0.004 | [Various Sources] |
Mechanism of Action and Signaling Pathways
While both compounds induce cell death in cancer cells, they achieve this through distinct mechanisms, targeting different cellular components and signaling pathways.
This compound (and related Withanolides)
Withanolides, including the representative this compound, have been shown to exert their anticancer effects through a multi-targeted approach:
-
Induction of Apoptosis: Physagulides are potent inducers of programmed cell death (apoptosis). This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
-
Cell Cycle Arrest: Many withanolides cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell proliferation.
-
Modulation of Key Signaling Pathways: Physagulides have been reported to inhibit pro-survival signaling pathways that are often dysregulated in cancer. A key target is the JAK/STAT3 pathway . By inhibiting the phosphorylation of JAK2 and STAT3, physagulides can downregulate the expression of STAT3 target genes involved in cell proliferation and survival. The generation of ROS appears to be a critical upstream event in the inhibition of the JAK/STAT3 pathway by some physagulides.
References
No Published Structure-Activity Relationship Studies Found for Physagulide Y
A comprehensive review of published scientific literature reveals a lack of specific structure-activity relationship (SAR) studies for Physagulide Y, a withanolide known for its potent inhibitory effects on Glucose Transporter 1 (GLUT1) and its cytotoxic activity against various cancer cell lines. While the initial isolation and identification of this compound have been documented, and its potential as an anti-tumor agent has been highlighted, there are currently no publicly available studies detailing the synthesis and biological evaluation of a series of its analogs.
This compound has been identified as a potent GLUT1 inhibitor, and its anti-tumor activity has been explored in human cancer cells.[1] However, this research has not yet progressed to the stage of systematic structural modification to understand how different parts of the molecule contribute to its biological activity.
SAR studies are crucial in drug discovery and development as they provide insights into the chemical features of a molecule that are essential for its biological activity. This is typically achieved by synthesizing a series of derivatives of the lead compound and evaluating their potency in relevant biological assays. The resulting data allows researchers to build a model of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.
While research on other withanolides and related compounds has included SAR analyses, these studies do not directly address the specific structural features of this compound. For instance, studies on other withanolide derivatives have explored their cytotoxic activities, but these compounds are not direct analogs of this compound.[2][3] Similarly, structure-activity relationship studies on withanolides targeting other proteins, such as Hsp90, provide insights into that specific interaction but are not transferable to the GLUT1 inhibitory activity of this compound.[4]
The absence of dedicated SAR studies for this compound means that a detailed comparison guide with quantitative data on a series of analogs and their corresponding experimental protocols cannot be compiled at this time. Such a guide would require data from studies that have systematically altered the chemical structure of this compound and measured the resulting changes in its GLUT1 inhibitory activity or cytotoxicity.
Future research in this area would likely involve the synthesis of this compound derivatives with modifications at various positions of the withanolide scaffold. These analogs would then be tested in cellular and biochemical assays to determine their potency as GLUT1 inhibitors and their efficacy in killing cancer cells. The resulting data would be invaluable for the development of more potent and selective anti-cancer agents based on the this compound scaffold.
Below is a generalized workflow that would be followed in a typical SAR study, which is currently lacking for this compound.
References
- 1. Target Separation and Potential Anticancer Activity of Withanolide-Based Glucose Transporter Protein 1 Inhibitors from Physalis angulata var. villosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Physagulide Y Analogs vs. Established Drugs for Inflammatory Diseases: A Comparative Guide
An Examination of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, natural compounds are a significant source of innovation. Withanolides and physalins, steroidal lactones isolated from plants of the Physalis genus, have demonstrated potent anti-inflammatory properties in preclinical studies. This guide provides a comparative analysis of representative compounds from this class—referred to herein as Physagulide Y analogs—against established anti-inflammatory drugs.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their mechanisms of action, quantitative efficacy data from relevant in vitro and in vivo models, and detailed experimental protocols for the cited assays. While a specific compound named "this compound" is not prominently documented in current literature, this guide focuses on well-studied analogs like Physalin A and Withaphysalin A to represent this emerging class of anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the efficacy of this compound analogs in comparison to standard anti-inflammatory drugs: a non-steroidal anti-inflammatory drug (NSAID), a corticosteroid, and a biologic agent.
Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Drug | Target Mediator | IC50 (µM) | Mechanism of Action |
| Physalin A | Nitric Oxide (NO) | ~7.4-9.9 | Inhibition of NF-κB and JNK/AP-1 signaling pathways |
| Prostaglandin E2 (PGE2) | Data not consistently available | Downregulation of iNOS and COX-2 expression | |
| Withaphysalin A | Nitric Oxide (NO) | Data not consistently available | Inhibition of NF-κB and STAT3 signaling |
| Prostaglandin E2 (PGE2) | Data not consistently available | Downregulation of iNOS and COX-2 expression | |
| Ibuprofen | Nitric Oxide (NO) | >100 (low potency)[1][2] | Non-selective inhibition of COX-1 and COX-2 enzymes |
| Prostaglandin E2 (PGE2) | ~9.01 (for COX-2 inhibition)[3] | Direct inhibition of prostaglandin synthesis | |
| Dexamethasone | Nitric Oxide (NO) | ~34.6 µg/mL (~88 µM)[4] | Glucocorticoid receptor agonism, suppression of pro-inflammatory gene expression (including iNOS and COX-2) |
| TNF-α | Significant inhibition at ~0.1-1 µM[5] | Inhibition of cytokine production and signaling | |
| Infliximab | TNF-α | EC50 ~0.035 µg/mL (~0.24 nM)[6] | Monoclonal antibody that neutralizes soluble and transmembrane TNF-α |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representation from available literature.
Table 2: In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model
| Compound/Drug | Animal Model | Dose | Percent Inhibition of Edema |
| Physalin A | Rat/Mouse | Not specified in readily available comparative studies | Demonstrates significant inhibition of paw edema |
| Ibuprofen | Rat | 10 mg/kg | ~55%[7] |
| Dexamethasone | Rat | 1 µg (local injection) | >60% at 3 hours[8] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound analogs are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. In contrast, established drugs act on more specific targets within these pathways.
This compound Analogs: Broad-Spectrum Inhibition via NF-κB
Physalins and withanolides exert their anti-inflammatory effects predominantly by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the activation and nuclear translocation of NF-κB, these compounds effectively suppress the downstream production of a wide array of inflammatory mediators.
References
- 1. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TNF-alpha Antibody - Chimeric, (Research Grade infliximab Biosimilar) - Low Endotoxin, Azide and BSA Free (NBP3-28187): Novus Biologicals [novusbio.com]
- 7. njppp.com [njppp.com]
- 8. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Physalins: Unveiling Their Biological Prowess
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to a significant interest in withanolides, a group of C28 steroidal lactones. Among these, physalins, primarily isolated from the Physalis genus, have emerged as promising candidates due to their diverse and potent biological activities. While "Physagulin Y" remains an uncharacterized entity in scientific literature, this guide provides a comprehensive head-to-head comparison of several well-studied physalins and a prominent physagulin, Physagulin A. We delve into their cytotoxic and anti-inflammatory properties, supported by experimental data, detailed protocols, and pathway visualizations to aid in your research and development endeavors.
Comparative Biological Activity of Physalins
The biological efficacy of physalins varies significantly based on their structural nuances. Here, we compare their performance in key therapeutic areas: cytotoxicity against cancer cells and anti-inflammatory effects.
Cytotoxic Activity Against Cancer Cell Lines
Physalins have demonstrated considerable cytotoxic effects across a range of cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) of various physalins, providing a quantitative measure of their potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Physalin F | A498 | Human Renal Carcinoma | 1.40 | [1] |
| ACHN | Human Renal Carcinoma | 2.18 | [1] | |
| UO-31 | Human Renal Carcinoma | 2.81 | [1] | |
| Physalin D | Various | Multiple Cancer Cell Lines | 0.28 - 2.43 | [2] |
| Physalin B | Various | Multiple Cancer Cell Lines | 0.58 - 15.18 | [2] |
Note: A lower IC50 value indicates greater potency.
Qualitative comparisons have also revealed that Physalin F exhibits stronger activity against several human leukemia cell lines, including acute myeloid leukemia (KG-1) and acute B lymphoid leukemia, when compared to Physalin B[3]. The presence of an epoxy group in Physalin F is suggested to be crucial for its potent cytotoxic activity, in contrast to the double bond found in Physalin B[2][3].
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the anti-inflammatory potential of physalins is a significant area of investigation. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
| Compound | Assay | Model System | Key Findings | Reference |
| Physagulin A, C, H | NO, PGE₂, IL-6, TNF-α production | LPS-activated RAW 264.7 macrophages | Potent inhibition of inflammatory mediators. | |
| Physalin A | NO, PGE₂, TNF-α production | LPS-activated RAW 2.64.7 macrophages | Significant reduction in inflammatory mediators. | |
| Physalin B, F, G | TNF-α production | Mouse model of endotoxic shock | Protected against lethal doses of LPS. | |
| Physalin E | TNF-α, IL-6 production | LPS-activated RAW 264.7 macrophages | Dose-dependent inhibition of cytokine expression and secretion. | [4][5] |
| Physalin F, H | IL-10 production | In vitro models | Increased production of the anti-inflammatory cytokine IL-10. |
The anti-inflammatory actions of these compounds are largely attributed to their ability to suppress the degradation of IκB-α, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the subsequent transcription of pro-inflammatory genes.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the physalin compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and treat with physalins for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration from the standard curve.
Visualizing the Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: The NF-κB signaling pathway and points of inhibition by physalins.
Caption: General experimental workflow for in vitro evaluation of physalins.
References
- 1. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Physagulide Y: A Novel GLUT1 Inhibitor with Anticancer Potential and a Theoretical Vista for Synergistic Chemotherapy
A guide for researchers on the current understanding of Physagulide Y, its mechanism of action, and its prospective role in combination cancer therapy.
This compound is a recently identified withanolide compound that has demonstrated notable anticancer properties. As of late 2025, scientific literature highlights its role as a potent inhibitor of the Glucose Transporter 1 (GLUT1), a protein frequently overexpressed in various cancer cells. While research into this novel compound is in its nascent stages, its unique mechanism of action presents a compelling theoretical case for its use in synergy with conventional chemotherapy drugs.
This guide provides a comprehensive overview of the existing experimental data on this compound's standalone anticancer activity and explores the potential for its synergistic application. It is important to note that, to date, no studies have been published specifically investigating the synergistic effects of this compound with chemotherapy agents. The discussion on synergy herein is based on established principles of cancer metabolism and the known effects of GLUT1 inhibition.
Quantitative Data on Anticancer Activity
The primary research on this compound has centered on its effects on the MCF-7 human breast cancer cell line. The compound's inhibitory action on GLUT1 and its downstream effects on cancer cell viability have been quantified.
| Metric | Cell Line | Value | Reference |
| GLUT1 Inhibition IC50 | HGLUT1 (Overexpressing GLUT1) | Not specified in abstract | [1] |
| Effect on Cell Cycle | MCF-7 | Induces G2/M phase arrest | [1] |
| Apoptosis Induction | MCF-7 | Induces apoptosis | [1] |
| Reactive Oxygen Species (ROS) | MCF-7 | Increases intracellular ROS levels | [1] |
Note: Specific IC50 values for cytotoxicity in MCF-7 cells were not available in the reviewed literature abstracts. The available data indicates dose-dependent effects on cell cycle and apoptosis.
Mechanism of Action: Targeting Cancer's Sweet Tooth
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and glycolysis, even in the presence of ample oxygen. This metabolic reprogramming is crucial for the rapid proliferation and survival of tumor cells. GLUT1 is a key protein that facilitates the transport of glucose across the cell membrane, and its overexpression is a common feature in many cancers.
This compound exerts its anticancer effects by directly inhibiting GLUT1. This blockade of glucose uptake starves the cancer cells of their primary energy source, leading to a cascade of events including increased intracellular reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and ultimately, programmed cell death (apoptosis).
Figure 1. Mechanism of action of this compound via GLUT1 inhibition.
Theoretical Synergistic Effects with Chemotherapy
The inhibition of GLUT1 by this compound presents a strong theoretical basis for synergy with conventional chemotherapy drugs. Many chemotherapeutic agents target rapidly dividing cells by damaging DNA or interfering with the cell cycle. However, cancer cells can develop resistance to these drugs.
Targeting cancer's altered metabolism can create a metabolic crisis within the tumor, potentially rendering it more susceptible to the effects of chemotherapy.[2][3][4] By cutting off the primary fuel supply with a GLUT1 inhibitor like this compound, cancer cells may lack the necessary energy and building blocks to repair the damage induced by chemotherapy, thereby enhancing the efficacy of the treatment.[5][6] For instance, the combination of a GLUT1 inhibitor with a DNA-damaging agent like cisplatin has been shown to have synergistic effects in breast cancer cells.[2][3] Similarly, GLUT1 inhibition has been found to sensitize multiple myeloma cells to conventional chemotherapeutic agents.[7]
Experimental Protocols
While specific protocols for this compound are detailed in the primary literature, the following are representative methodologies for the key assays used to determine its anticancer activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
GLUT1 Inhibition Assay (2-NBDG Uptake Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate and grown to confluence.
-
Glucose Starvation: Cells are washed with a glucose-free buffer and incubated in the same buffer for a short period.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.
-
2-NBDG Addition: A fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added, and uptake is allowed to proceed for a defined time.
-
Uptake Termination: The uptake is stopped by washing the cells with an ice-cold buffer.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in treated cells compared to untreated cells indicates inhibition of glucose uptake.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Hypothetical Workflow for Assessing Synergy
To experimentally validate the theoretical synergistic potential of this compound with a chemotherapy drug (e.g., Doxorubicin), a standard workflow would be employed.
Figure 2. Workflow for assessing drug synergy.
Conclusion
This compound is a promising new anticancer compound that targets a key metabolic vulnerability of cancer cells—their dependence on glucose. While its efficacy as a standalone agent is being established, its true potential may lie in its ability to enhance the effectiveness of existing chemotherapy regimens. The theoretical framework for this synergy is robust, grounded in the fundamental principles of cancer metabolism. Future preclinical studies are essential to experimentally validate this hypothesis and to determine the specific chemotherapy agents and cancer types that would most benefit from combination therapy with this compound. Researchers in drug development are encouraged to explore this novel compound in combination studies to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The Combination of a Novel GLUT1 Inhibitor and Cisplatin Synergistically Inhibits Breast Cancer Cell Growth By Enhancing the DNA Damaging Effect and Modulating the Akt/mTOR and MAPK Signaling Pathways [frontiersin.org]
- 3. doaj.org [doaj.org]
- 4. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. Inhibition of glucose transporter 1 induces apoptosis and sensitizes multiple myeloma cells to conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Physagulide Y: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Physagulide Y, a steroidal lactone belonging to the withanolide class of compounds.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is necessary. Withanolides, as a class, can exhibit cytotoxic properties, meaning they can be toxic to cells. Therefore, this compound should be handled and disposed of as a cytotoxic hazardous chemical waste. The primary recommended method for the disposal of cytotoxic waste is incineration at a licensed facility.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to the compound.
Recommended PPE for Handling this compound Waste:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Recommended if creating aerosols or dusts |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Procedures for this compound Waste
The following step-by-step procedure should be followed for the safe disposal of this compound and any contaminated materials.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipette tips, flasks)
-
Contaminated PPE (gloves, disposable lab coats)
-
Spill cleanup materials
-
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for cytotoxic waste.[1] In many regions, these containers are color-coded, often purple or red, to signify cytotoxic hazards.[2][3][4] The container must be robust and have a secure lid to prevent spills.[1]
-
Labeling: The waste container must be labeled clearly with "Cytotoxic Waste" and a list of the chemical contents, including "this compound". This ensures that waste handlers are aware of the potential hazards.
-
Storage: Store the sealed cytotoxic waste container in a designated, secure, and well-ventilated area away from general laboratory traffic. Follow your institution's guidelines for the storage of hazardous chemical waste.
-
Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The standard and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[2][3]
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
References
Essential Safety and Handling Protocols for Physagulide Y
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Physagulide Y based on general knowledge of withanolide compounds and standard practices for handling cytotoxic substances. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the following recommendations are based on the properties of similar compounds and should be supplemented by a compound-specific risk assessment before commencing any work.
This compound, a member of the withanolide class of compounds, is intended for laboratory research use only. Related compounds, such as Physagulide J and Q, have demonstrated anti-inflammatory, anti-tumor, and apoptotic activities.[1][2] Given the potential for biological activity and cytotoxicity, stringent safety protocols must be followed to minimize exposure risk to laboratory personnel.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Double Gloves (Nitrile) | Powder-free, disposable nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects eyes from splashes and aerosols. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on the risk assessment, especially when handling powders or creating aerosols. | Prevents inhalation of airborne particles. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential for minimizing the risk of exposure when working with this compound.
1. Preparation and Area Setup:
-
All handling of this compound, especially of the pure compound or concentrated solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet.
-
The work surface should be covered with disposable, absorbent bench paper to contain any potential spills.
-
Ensure that a chemical spill kit and a designated, clearly labeled waste container for cytotoxic waste are readily accessible.
2. Donning PPE:
-
Before entering the designated handling area, don PPE in the following order:
-
Inner pair of gloves.
-
Disposable gown.
-
N95 respirator (perform a seal check).
-
Safety goggles.
-
Outer pair of gloves (ensure cuffs are pulled over the sleeves of the gown).
-
3. Handling this compound:
-
When weighing the solid compound, use a containment balance enclosure if available to minimize the generation of airborne particles.
-
For reconstitution, add the solvent slowly to the vial to avoid splashing.
-
All equipment that comes into direct contact with this compound (e.g., pipette tips, centrifuge tubes) should be considered contaminated and disposed of as cytotoxic waste.
4. Doffing PPE:
-
Upon completion of work, remove PPE in a manner that avoids self-contamination. The following sequence is recommended:
-
Remove the outer pair of gloves.
-
Remove the disposable gown.
-
Remove safety goggles.
-
Remove the N95 respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of all waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, respirator), absorbent paper, and contaminated labware (e.g., pipette tips, vials) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of liquid waste down the drain.
-
Waste Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE as a Barrier to Exposure Routes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
